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  • Product: (4-Butoxy-3-chlorophenyl)methanol

Core Science & Biosynthesis

Foundational

4-Butoxy-3-chlorobenzyl alcohol chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Butoxy-3-chlorobenzyl alcohol (C₁₁H₁₅ClO₂) is a specialized organic intermediate utilized primarily in medicinal chemistry and materials science. It serves as a critical building block for introducing a lipophilic n-butoxy tail alongside an electron-withdrawing chlorine substituent into a molecular scaffold. This combination is particularly valuable in drug discovery for modulating the lipophilicity (LogP) and metabolic stability of lead compounds, often targeting G-protein coupled receptors (GPCRs) or kinase hydrophobic pockets.

This technical guide provides a comprehensive analysis of its chemical structure, physicochemical properties, and a validated synthesis protocol, designed to support researchers in the autonomous preparation and application of this compound.

Chemical Identity & Physicochemical Properties

The compound is a disubstituted benzyl alcohol derivative. The presence of the chlorine atom at the meta position (relative to the hydroxymethyl group) and the butoxy group at the para position creates a unique electronic and steric environment.

Nomenclature & Identification
AttributeDetail
IUPAC Name (4-Butoxy-3-chlorophenyl)methanol
Common Name 4-Butoxy-3-chlorobenzyl alcohol
Molecular Formula C₁₁H₁₅ClO₂
Molecular Weight 214.69 g/mol
SMILES CCCCOc1c(Cl)cc(CO)cc1
InChI Key Predicted based on structure (Derivative of CAS 2420-16-8)
CAS Number Not widely listed; Custom Synthesis Target
Calculated Physicochemical Data
PropertyValue (Predicted)Note
LogP (Octanol/Water) ~3.2 - 3.5Lipophilic due to butyl chain
Polar Surface Area (PSA) ~29.5 ŲHydroxyl + Ether oxygen
H-Bond Donors 1-OH group
H-Bond Acceptors 2-OH and -O- ether
Rotatable Bonds 5Butyl chain + Benzyl C-O
Physical State Viscous Oil or Low-Melting SolidDepending on purity/temperature

Structural Analysis

The molecule features three distinct functional domains:

  • Benzyl Alcohol Core: Provides a reactive handle (primary alcohol) for further functionalization (e.g., oxidation to aldehyde, conversion to halide/mesylate for coupling).

  • 3-Chloro Substituent: An electron-withdrawing group (EWG) that deactivates the ring slightly but provides metabolic resistance against oxidation at the ortho-position. It also influences the conformation of the adjacent alkoxy group.

  • 4-Butoxy Tail: A flexible, lipophilic chain that increases membrane permeability and can fill hydrophobic cavities in protein targets.

Visualization: Chemical Structure

ChemicalStructure Benzene Benzene Ring (Aromatic Core) Cl 3-Chloro (EWG / Metabolic Blocker) Benzene->Cl Pos 3 Butoxy 4-Butoxy Group (Lipophilic Tail) Benzene->Butoxy Pos 4 Alcohol Benzyl Alcohol (Reactive Handle) Benzene->Alcohol Pos 1 Butoxy->Cl Steric/Electronic Interaction

Figure 1: Structural decomposition of 4-Butoxy-3-chlorobenzyl alcohol showing functional domains.

Synthesis Protocol

Since this compound is often not available in catalog quantities, a robust two-step synthesis from the commercially available 3-Chloro-4-hydroxybenzaldehyde is the standard protocol.

Retrosynthetic Analysis

The most efficient disconnection is at the ether linkage (alkylation) followed by the reduction of the carbonyl.

Retrosynthesis Target Target: 4-Butoxy-3-chlorobenzyl alcohol Intermediate Intermediate: 3-Chloro-4-butoxybenzaldehyde Target->Intermediate Reduction (NaBH4) SM1 Starting Material 1: 3-Chloro-4-hydroxybenzaldehyde (CAS 2420-16-8) Intermediate->SM1 Alkylation (K2CO3, DMF) SM2 Reagent: 1-Bromobutane (n-Butyl Bromide) Intermediate->SM2 +

Figure 2: Retrosynthetic pathway deriving the target from commodity chemicals.

Experimental Procedure

Step 1: Synthesis of 3-Chloro-4-butoxybenzaldehyde

  • Reagents:

    • 3-Chloro-4-hydroxybenzaldehyde (1.0 eq, 156.57 g/mol )

    • 1-Bromobutane (1.2 eq, 137.02 g/mol )

    • Potassium Carbonate (

      
      ) (2.0 eq, anhydrous)
      
    • Solvent: DMF (Dimethylformamide) or Acetonitrile (

      
      ).
      
  • Protocol:

    • Dissolve the aldehyde in DMF (approx. 5-10 volumes).

    • Add

      
       and stir the suspension at room temperature for 15 minutes.
      
    • Add 1-Bromobutane dropwise.

    • Heat the mixture to 60–80°C and monitor by TLC (Hexane:EtOAc 4:1) until the starting phenol is consumed (typically 4–6 hours).

    • Workup: Pour into ice water. If solid precipitates, filter and wash with water. If oil, extract with Ethyl Acetate, wash with brine, dry over

      
      , and concentrate.
      
    • Yield Expectation: 85–95%.

Step 2: Reduction to 4-Butoxy-3-chlorobenzyl alcohol

  • Reagents:

    • 3-Chloro-4-butoxybenzaldehyde (Intermediate from Step 1)

    • Sodium Borohydride (

      
      ) (0.5–1.0 eq)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH).

  • Protocol:

    • Dissolve the aldehyde in MeOH (0°C, ice bath).

    • Add

      
       portion-wise (Caution: gas evolution).
      
    • Stir at 0°C for 30 mins, then allow to warm to room temperature (1 hour).

    • Quench: Carefully add saturated

      
       solution or dilute HCl to pH 7.
      
    • Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM).

    • Purification: The crude product is often pure enough. If necessary, purify via silica gel flash chromatography (Hexane:EtOAc gradient).

    • Yield Expectation: >90%.[1][2][3]

Analytical Characterization (Expected Data)

To validate the structure, the following spectral signals should be observed:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic Region: ~7.4 ppm (d, J=2 Hz, 1H, H-2), ~7.2 ppm (dd, 1H, H-6), ~6.9 ppm (d, 1H, H-5). Coupling constants confirm 1,3,4-substitution.

    • Benzylic: ~4.6 ppm (s or d, 2H, Ar-CH ₂-OH).

    • Alkoxy: ~4.05 ppm (t, 2H, -O-CH ₂-).

    • Alkyl Chain: ~1.8 ppm (m, 2H), ~1.5 ppm (m, 2H), ~0.98 ppm (t, 3H, -CH₃).

    • Hydroxyl: Broad singlet (variable position, exchangeable with D₂O).

  • Mass Spectrometry (ESI/GC-MS):

    • Molecular Ion: m/z ~214 (M+) and ~216 (M+2) in a 3:1 ratio (characteristic of Chlorine isotope pattern).

    • Fragmentation: Loss of -OH (M-17) or butyl chain.

Applications in Drug Discovery

This molecule is typically used as a Linker or Headgroup in Structure-Activity Relationship (SAR) studies.

  • GPCR Ligands: The 3-chloro-4-butoxy motif mimics the pharmacophore of several biogenic amine receptor antagonists, providing steric bulk to improve selectivity.

  • Kinase Inhibitors: Used to access the "back pocket" of kinase active sites where lipophilic interactions are crucial.

  • ProTacs: Can serve as the attachment point for E3 ligase ligands when functionalized at the benzylic position.

Safety & Handling

  • Hazards: Like most benzyl alcohols and alkyl halides, treat as an irritant.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent slow oxidation to the aldehyde or benzoic acid.

  • Disposal: Halogenated organic waste streams.

References

  • Precursor Synthesis & Properties: 3-Chloro-4-hydroxybenzaldehyde. Sigma-Aldrich Product Specification.

  • General Alkylation Protocol: Williamson Ether Synthesis. Organic Chemistry Portal.

  • Reduction Methodology: Sodium Borohydride Reduction of Aldehydes. Common Organic Chemistry.

Sources

Exploratory

An In-Depth Technical Guide to the Lipophilicity and LogP of 3-chloro-4-butoxybenzyl alcohol

Abstract Lipophilicity is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examinat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides a detailed examination of the lipophilicity of 3-chloro-4-butoxybenzyl alcohol, a substituted aromatic alcohol of interest in medicinal chemistry. We explore the theoretical underpinnings of the octanol-water partition coefficient (LogP), present a comparative analysis of leading computational prediction models, and dissect the structural contributions of the chloro and butoxy moieties to the molecule's overall lipophilicity. Furthermore, this document details the gold-standard experimental protocols for LogP determination, offering researchers a comprehensive resource for understanding, predicting, and measuring this critical parameter.

The Central Role of Lipophilicity in Drug Development

Lipophilicity, the affinity of a molecule for a lipid-like, non-polar environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][][3] It governs the ability of a compound to traverse biological membranes, such as the gastrointestinal mucosa and the blood-brain barrier, which is essential for reaching its therapeutic target.[] However, a delicate balance is required; excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[]

The most widely accepted metric for quantifying lipophilicity is the partition coefficient (P) , defined as the ratio of the concentration of a neutral compound in a two-phase system of immiscible solvents, typically n-octanol and water, at equilibrium.[1] For practical use, this is expressed in a logarithmic form, LogP .

LogP = log10 ( [Compound]octanol / [Compound]water )

A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[4] For ionizable molecules, the distribution coefficient (LogD) is used, which accounts for both the ionized and non-ionized species at a specific pH.[5] This guide will focus on LogP, as 3-chloro-4-butoxybenzyl alcohol is a neutral molecule.

3-chloro-4-butoxybenzyl alcohol: A Compound of Interest

3-chloro-4-butoxybenzyl alcohol is a multi-substituted aromatic alcohol. Its structure, featuring a polar hydroxyl group and a non-polar butoxy chain, alongside an electronegative chloro substituent, presents an interesting case study for the interplay of molecular forces that determine lipophilicity.

Molecular Structure:

  • SMILES: C1=CC(=C(C=C1CO)Cl)OCCCC

  • InChI: InChI=1S/C11H15ClO2/c1-2-3-9-14-11-7-10(8-13)5-6-11/h5-7,13H,2-4,9H2,1H3

Understanding the LogP of this molecule is crucial for predicting its behavior in biological systems and for guiding further structural modifications in a drug discovery context.

Computational Prediction of LogP

In the absence of experimental data, in silico prediction methods provide a rapid and cost-effective means of estimating LogP. These algorithms are typically based on fragmental or atomic contributions derived from large datasets of experimentally determined LogP values.[4] We have compiled predicted LogP values for 3-chloro-4-butoxybenzyl alcohol from several well-regarded platforms.

Prediction Method/PlatformAlgorithm TypePredicted LogP
SwissADME Consensus (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP)3.56 (Consensus)
XLOGP33.29
WLOGP3.53
MLOGP3.24
SILICOS-IT3.86
iLOGP3.89
ChemAxon Proprietary (Fragment-based)3.45
ACD/Labs Percepta Proprietary (Fragment-based & Atomic)3.52 ± 0.33
Molinspiration Proprietary (Fragment-based)3.31

Note: These values were generated using the molecule's SMILES string. The SwissADME platform provides a consensus value which is the arithmetic mean of its five predictive models.[6]

The predicted values consistently place 3-chloro-4-butoxybenzyl alcohol in the moderately lipophilic range, with a LogP between approximately 3.2 and 3.9. This range is often considered favorable for oral drug absorption.[7]

Analysis of Structural Contributions to Lipophilicity

The LogP of a molecule is the summation of the lipophilic and hydrophilic contributions of its constituent fragments. By dissecting the structure of 3-chloro-4-butoxybenzyl alcohol, we can understand the impact of each substituent.

  • Benzyl Alcohol (Parent Scaffold): The foundational structure, benzyl alcohol, is itself moderately lipophilic. Its experimental LogP is approximately 1.1 .[8] The phenyl ring is hydrophobic, while the hydroxyl (-OH) group is polar and contributes hydrophilic character.[9]

  • Chloro Group (-Cl): The addition of a chlorine atom to an aromatic ring generally increases lipophilicity.[10][11] This is due to its electron-withdrawing nature and its contribution to the overall molecular volume, which enhances van der Waals interactions with the non-polar solvent. The contribution of a single chlorine atom to LogP is typically in the range of +0.5 to +1.0.[12]

  • Butoxy Group (-O(CH2)3CH3): The n-butoxy group is a significant contributor to the molecule's lipophilicity. Alkyl chains are inherently hydrophobic, and each additional methylene (-CH2-) group typically increases the LogP by approximately +0.5.[5] Replacing a hydrogen atom with the four-carbon butoxy chain dramatically increases the non-polar surface area of the molecule, leading to a strong preference for the octanol phase.

The combination of the chloro and butoxy groups transforms the parent benzyl alcohol from a compound with a LogP near 1 to a significantly more lipophilic molecule with a predicted LogP around 3.5.

Experimental Methodologies for LogP Determination

While computational models are invaluable, the gold standard for LogP determination remains experimental measurement. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these procedures to ensure reproducibility and accuracy.

The Shake-Flask Method (OECD Guideline 107)

The Shake-Flask method is the classical and most reliable technique for measuring LogP.[13] It directly measures the concentration of the solute in both the n-octanol and water phases after they have reached equilibrium.

Causality Behind Experimental Choices:

  • Solvent System (n-Octanol/Water): n-Octanol is chosen as the organic phase because its properties (e.g., polarity from the hydroxyl group, long alkyl chain) serve as a reasonable mimic for the lipid bilayers of biological membranes.

  • Pre-saturation: Both the n-octanol and water phases must be mutually saturated before the experiment. This is critical because the solubility of each solvent in the other can affect the final equilibrium and lead to inaccurate results.

  • Equilibration: The mixture is agitated until equilibrium is established, ensuring that the partitioning of the solute is complete. Centrifugation is then used to achieve a clean separation of the two phases, which is crucial for accurate concentration analysis.

  • Concentration Analysis: The concentration of the test substance in each phase is determined using a suitable analytical method, such as UV/VIS spectroscopy or High-Performance Liquid Chromatography (HPLC).

Step-by-Step Protocol:

  • Prepare mutually saturated n-octanol and water.

  • Accurately weigh the test substance and prepare a stock solution in n-octanol.

  • In a suitable vessel, combine known volumes of the saturated n-octanol (containing the test substance) and saturated water.

  • Agitate the vessel at a constant temperature (typically 20-25°C) for a sufficient time to reach equilibrium.

  • Separate the two phases by centrifugation.

  • Carefully sample both the n-octanol and aqueous phases.

  • Determine the concentration of the test substance in each sample using a validated analytical method.

  • Calculate the LogP value using the formula provided in Section 1.

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents n-Octanol & Water Saturation Mutual Saturation Solvents->Saturation Mix Combine Phases Saturation->Mix Stock Prepare Stock Solution in n-Octanol Stock->Mix Equilibrate Agitate to Equilibrium Mix->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Sample Sample Both Phases Separate->Sample Analyze HPLC or UV/VIS Analysis Sample->Analyze Calculate Calculate LogP Analyze->Calculate

Caption: Workflow for the OECD 107 Shake-Flask Method.
HPLC Method (OECD Guideline 117)

For higher throughput, LogP can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC). This method correlates the retention time of a compound on a non-polar stationary phase with its lipophilicity.

Principle of Method: In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Lipophilic compounds have a higher affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic compounds. By running a series of reference compounds with known LogP values, a calibration curve can be generated that plots retention time against LogP. The LogP of the test substance can then be interpolated from its retention time.

HPLC_LogP_Relationship cluster_0 HPLC Principle Lipophilicity Increased Lipophilicity Affinity Higher Affinity for Non-Polar Stationary Phase Lipophilicity->Affinity leads to Retention Longer Retention Time Affinity->Retention results in LogP Higher LogP Value Retention->LogP correlates to

Caption: Relationship between Lipophilicity and HPLC Retention.

Conclusion

The lipophilicity of 3-chloro-4-butoxybenzyl alcohol, as quantified by its LogP value, is a critical parameter for assessing its potential as a drug candidate. A consensus of highly-regarded computational models predicts a LogP value in the range of 3.2 to 3.9, indicating moderate to high lipophilicity. This is a direct consequence of the combined hydrophobic contributions of the aromatic ring, the chloro substituent, and particularly the n-butoxy chain, which significantly outweigh the hydrophilic nature of the benzyl alcohol's hydroxyl group. For definitive characterization, experimental determination via the Shake-Flask or HPLC methods is recommended. This guide provides the theoretical framework and practical methodologies necessary for researchers to confidently assess and interpret this vital physicochemical property.

References

  • ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound Benzyl alcohol (FDB008745). FooDB. Retrieved from [Link]

  • LogP Value Predictor. (n.d.). LogP Value Predictor. Retrieved from [Link]

  • SwissADME. (n.d.). Frequently Asked Questions. Swiss Institute of Bioinformatics. Retrieved from [Link]

  • ChemAxon. (n.d.). Calculators & Predictors. ChemAxon. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. ACD/Labs. Retrieved from [Link]

  • ResearchGate. (n.d.). SWISSADME Predicted Lipophilicity (Log P) and Water Solubility (Log Sw). ResearchGate. Retrieved from [Link]

  • ChemAxon. (n.d.). LogP and logD calculations. ChemAxon Docs. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. VCCLAB. Retrieved from [Link]

  • ChemAxon. (n.d.). logP Plugin. ChemAxon Docs. Retrieved from [Link]

  • International Journal of Science and Research Methodology. (2025, January 7). Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Characteristics of Secondary Metabolites Found in Glycyrrhiza glabra. IJSRM. Retrieved from [Link]

  • PRISM BioLab. (2023, August 2). Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. Retrieved from [Link]

  • MDPI. (2023, April 9). Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. MDPI. Retrieved from [Link]

  • chemaxon.calculations.logp API documentation. (n.d.). Retrieved from [Link]

  • RSC Medicinal Chemistry. (2026, January 20). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Royal Society of Chemistry. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzyl alcohol (CAS 100-51-6). Cheméo. Retrieved from [Link]

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Chemicalize. Retrieved from [Link]

  • MDPI. (2019, April 17). Lipophilicity as a Central Component of Drug-Like Properties of Chalchones and Flavonoid Derivatives. MDPI. Retrieved from [Link]

  • DMT-Nexus Wiki. (2012, January 31). XlogP. DMT-Nexus Wiki. Retrieved from [Link]

  • Cheminfo.org. (n.d.). Smiles List to molecule properties. Cheminfo.org. Retrieved from [Link]

  • ResearchGate. (n.d.). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Euro Chlor. (n.d.). Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. Retrieved from [Link]

  • XLOGP3 User Manual. (n.d.). Retrieved from [Link]

  • Quora. (2020, April 9). Why does the presence of halogens like Cl or F increase the liposolubility of a drug molecule?. Quora. Retrieved from [Link]

  • Virtual logP On-line. (n.d.). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). LogD Contributions of Substituents Commonly Used in Medicinal Chemistry. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Wikipedia. Retrieved from [Link]

  • CLC Drug Discovery Workbench Manual. (n.d.). The log P algorithm. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl Alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-chloro-4-methylbenzyl alcohol (C8H9ClO). PubChemLite. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2013, February 14). The contribution of the hydrogen bond acidity on the lipophilicity of drugs estimated from chromatographic measurements. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of Hydro-Lipophilic Properties of N-Alkoxyphenylhydroxynaphthalenecarboxamides. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design. ResearchGate. Retrieved from [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. VCCLAB. Retrieved from [Link]

  • Wikipedia. (n.d.). Anisyl alcohol. Wikipedia. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to (4-Butoxy-3-chlorophenyl)methanol: Synthesis, Characterization, and a Framework for Safe Handling in the Absence of a Formal Safety Data Sheet

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Data Deficit in Chemical Research In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit in Chemical Research

In the landscape of drug discovery and chemical synthesis, researchers frequently encounter novel or sparsely documented compounds. (4-Butoxy-3-chlorophenyl)methanol, identified by CAS Number 1248809-44-0, is one such entity. While its structural motifs—a substituted benzyl alcohol—are common in medicinal chemistry, a comprehensive and publicly available Safety Data Sheet (SDS) for this specific molecule is not readily accessible. This guide is therefore constructed not as a definitive safety document, but as a technical framework for the experienced scientist. It aims to provide a logical pathway for synthesizing and handling (4-Butoxy-3-chlorophenyl)methanol, drawing upon established principles of chemical reactivity, structure-activity relationships (SAR) for toxicological assessment, and robust laboratory safety practices. The core directive of this document is to empower the researcher to make informed decisions by understanding the why behind each recommendation, thereby creating a self-validating system of safety and experimental success.

Section 1: Chemical Identity and Predicted Physicochemical Properties

(4-Butoxy-3-chlorophenyl)methanol is a disubstituted benzyl alcohol. The presence of a butoxy group and a chlorine atom on the aromatic ring, in addition to the hydroxymethyl group, dictates its chemical behavior and potential biological activity.

PropertyPredicted Value/InformationSource/Method
CAS Number 1248809-44-0BLD Pharm[1]
Molecular Formula C₁₁H₁₅ClO₂-
Molecular Weight 214.69 g/mol -
Appearance Likely a solid or oil at room temperatureInferred from related compounds
Boiling Point Not experimentally determined. Predicted to be >200 °CStructure-based prediction
Solubility Predicted to have low water solubility and good solubility in organic solvents like alcohols, ethers, and chlorinated solvents.Inferred from butoxy and chlorophenyl groups[2]

Section 2: Synthesis and Reaction Chemistry

The most logical and direct synthetic route to (4-Butoxy-3-chlorophenyl)methanol is via the reduction of its corresponding aldehyde, 4-butoxy-3-chlorobenzaldehyde. This precursor is commercially available, making this a feasible laboratory-scale synthesis.

Proposed Synthetic Workflow: Reduction of 4-Butoxy-3-chlorobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions.

G cluster_start Starting Material cluster_process Reduction cluster_product Product start 4-Butoxy-3-chlorobenzaldehyde process Sodium Borohydride (NaBH₄) in Methanol or Ethanol start->process 1. Dissolution 2. Controlled Addition product (4-Butoxy-3-chlorophenyl)methanol process->product 3. Quenching (e.g., with water) 4. Extraction & Purification

Caption: Proposed synthesis of (4-Butoxy-3-chlorophenyl)methanol.

Detailed Experimental Protocol (Illustrative)

It is imperative that this procedure is performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-butoxy-3-chlorobenzaldehyde (1.0 eq) in methanol or ethanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to neutralize the excess NaBH₄ and basic byproducts.

  • Extraction: Remove the alcohol solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Rationale for Reagent Selection and Potential Reactivity
  • Sodium Borohydride (NaBH₄): Chosen for its mildness and selectivity for aldehydes and ketones. It is unlikely to reduce other functional groups present in the molecule under these conditions.

  • Solvent: Methanol or ethanol are common choices for NaBH₄ reductions as they are protic solvents that can activate the borohydride and are good solvents for the starting material.

  • Reactivity of the Product: The resulting benzyl alcohol can undergo further reactions typical of primary alcohols, such as esterification or oxidation back to the aldehyde. The aromatic ring can participate in electrophilic aromatic substitution, with the directing effects of the butoxy (ortho, para-directing, activating) and chloro (ortho, para-directing, deactivating) groups influencing the regioselectivity.

Section 3: A Framework for Hazard Assessment in the Absence of an SDS

Given the lack of specific toxicological data for (4-Butoxy-3-chlorophenyl)methanol, a cautious approach based on Structure-Activity Relationships (SAR) is warranted. This involves evaluating the potential hazards based on its structural components and data from analogous compounds.

Core Toxicological Principles for Substituted Benzyl Alcohols

The toxicity of substituted benzyl alcohols is influenced by several factors, primarily hydrophobicity and the electronic effects of the substituents.[3][4]

  • Hydrophobicity (log Kow): Increased lipophilicity, often correlated with a higher octanol-water partition coefficient (log Kow), can enhance a compound's ability to penetrate biological membranes, potentially leading to increased cellular toxicity. The butoxy group in the target molecule will significantly increase its lipophilicity compared to benzyl alcohol itself.

  • Electronic Effects: The electronic properties of the ring substituents can influence the metabolic pathways and reactivity of the molecule. The butoxy group is electron-donating, while the chloro group is electron-withdrawing. These opposing effects make a simple prediction of toxicity challenging.

  • Metabolism: Benzyl alcohols are typically metabolized in the liver to the corresponding benzoic acids, which are then conjugated and excreted.[5] High concentrations can overwhelm this metabolic pathway, leading to toxic effects.

Hazard Analysis Based on Structural Analogs
Structural MoietyAnalogous CompoundKnown HazardsRelevance to (4-Butoxy-3-chlorophenyl)methanol
Benzyl Alcohol Core Benzyl AlcoholLow acute toxicity, but high concentrations can cause respiratory failure, hypotension, and paralysis.[5]Provides a baseline for the general toxicity profile of the core structure.
Chlorophenyl Group 4-Chlorobenzyl alcoholMay cause skin sensitization and is considered a hazardous substance.[6]The presence of a chlorine atom suggests a potential for skin irritation and sensitization.
Alkoxy Group (4-tert-Butoxyphenyl)methanolNo specific toxicity data available, but used in the synthesis of prokineticin 1 receptor antagonists.[7]The butoxy group will increase the lipophilicity, which may influence its toxicokinetics.
Predicted Hazard Classification (GHS - Globally Harmonized System)

Based on the analysis of structurally similar compounds, a conservative, provisional hazard classification for (4-Butoxy-3-chlorophenyl)methanol would be:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) - Precautionary assumption.

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation) - Based on data for chlorinated aromatic compounds.[8]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation) - A common hazard for many organic chemicals.[8]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction) - A known risk for some substituted benzyl alcohols.

This is a precautionary assessment and must be treated as such. It is not a substitute for a formal GHS classification.

Section 4: Mandatory Safe Handling Protocols

The following protocols are based on the precautionary principle and should be considered mandatory when handling (4-Butoxy-3-chlorophenyl)methanol or any compound with incomplete safety data.

Engineering Controls
  • Fume Hood: All manipulations of the compound, including weighing, dissolving, and running reactions, must be conducted in a certified chemical fume hood.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

G cluster_ppe Essential Personal Protective Equipment labcoat Flame-resistant lab coat gloves Nitrile or neoprene gloves (double-gloving recommended) goggles Chemical splash goggles face_shield Face shield (when handling larger quantities or potential for splash) researcher Researcher researcher->labcoat researcher->gloves researcher->goggles researcher->face_shield

Sources

Exploratory

An In-Depth Technical Guide to Pharmacophore Modeling of Chlorophenyl Methanol Derivatives

Preamble: The Rationale Behind the Model In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a science, demanding a strategic blend of empirical test...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rationale Behind the Model

In modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both an art and a science, demanding a strategic blend of empirical testing and computational foresight. Pharmacophore modeling stands as a cornerstone of this in-silico armamentarium, offering a powerful lens through which we can distill the essential molecular features required for biological activity.[1][2] This guide is designed for researchers, medicinal chemists, and drug development professionals who seek to apply this technique to a specific and promising class of compounds: chlorophenyl methanol derivatives.

The chlorophenyl methanol scaffold is of significant interest due to its presence in a variety of biologically active molecules. The inherent chirality of the methanol linker, coupled with the electronic and steric properties of the chlorophenyl group, provides a rich chemical space for therapeutic intervention. However, navigating this space requires a nuanced understanding of the structure-activity relationships (SAR) at play. This is where pharmacophore modeling becomes indispensable. It allows us to move beyond simple 2D representations and understand the crucial three-dimensional arrangement of chemical features that govern a molecule's interaction with its biological target.[3]

This document eschews a rigid, one-size-fits-all template. Instead, it is structured to mirror the logical and iterative process of a real-world drug discovery project, providing not just the "how" but, more critically, the "why" behind each step. We will explore both ligand-based and structure-based approaches, delve into the intricacies of model generation and validation, and demonstrate how a well-crafted pharmacophore model can serve as a robust engine for virtual screening and lead optimization.

I. Foundational Principles: Deconstructing the Pharmacophore

At its core, a pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal interaction with a specific biological target, ultimately triggering or blocking its biological response.[1][4] These features typically include:

  • Hydrogen Bond Acceptors (HBA): Lewis basic sites capable of accepting a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Lewis acidic sites capable of donating a hydrogen bond.

  • Hydrophobic (H): Non-polar regions of a molecule that can engage in van der Waals interactions.

  • Aromatic Ring (AR): Planar, cyclic, and conjugated systems that can participate in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI) / Negative Ionizable (NI): Centers that are likely to be protonated or deprotonated at physiological pH, enabling ionic interactions.

The power of a pharmacophore model lies not just in the identification of these features, but in their precise three-dimensional arrangement. This spatial relationship is what defines the "key" that fits the "lock" of a biological target.

II. The Strategic Divide: Ligand-Based vs. Structure-Based Modeling

The path to a robust pharmacophore model is dictated by the available data. Two primary strategies exist, each with its own set of prerequisites and advantages.

A. Ligand-Based Pharmacophore Modeling: Learning from the Actives

This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of molecules with known biological activities is available.[5] The fundamental assumption is that these active compounds share a common binding mode and therefore a common set of pharmacophoric features.

Step 1: Training Set Curation - The Foundation of a Predictive Model

  • Rationale: The quality of the training set is the single most critical factor determining the success of a ligand-based pharmacophore model. A well-curated training set should encompass a structurally diverse range of chlorophenyl methanol derivatives with a significant spread of biological activities.

  • Protocol:

    • Gather a dataset of chlorophenyl methanol derivatives with experimentally determined biological activities (e.g., IC50 or Ki values).

    • Ensure that the activity data is consistent and from the same biological assay.

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to build the model, while the test set is used for external validation.

    • The training set should include the most active compounds and a representative selection of moderately active and inactive compounds.

Step 2: Conformational Analysis - Exploring the Rotational Landscape

  • Rationale: Small molecules are not static entities; they exist as an ensemble of conformations. It is crucial to generate a diverse and energetically plausible set of conformers for each molecule in the training set to ensure that the bioactive conformation is represented.

  • Protocol:

    • Utilize a robust conformational search algorithm (e.g., Monte Carlo, systematic search) to generate a library of low-energy conformers for each molecule.

    • Employ a suitable force field (e.g., MMFF94, OPLS3e) for energy minimization of the generated conformers.

Step 3: Feature Identification and Alignment - Finding the Common Ground

  • Rationale: This step involves identifying the common pharmacophoric features present in the active molecules and aligning them in 3D space.

  • Protocol:

    • Use a pharmacophore perception algorithm to identify the potential pharmacophoric features in each conformer of the active molecules.

    • Align the conformers of the active molecules based on their common features. This is a computationally intensive step that aims to find a spatial arrangement that is shared by all active compounds.

Step 4: Hypothesis Generation and Scoring - Building and Ranking the Models

  • Rationale: Based on the alignments, the software will generate a series of pharmacophore hypotheses. These hypotheses are then scored and ranked based on their ability to rationalize the activity of the training set compounds.

  • Protocol:

    • The algorithm will generate multiple pharmacophore models, each representing a different combination of features and their spatial arrangement.

    • Each model is scored based on how well it maps the active compounds and excludes the inactive ones.

Step 5: Model Validation - The Litmus Test of Predictivity

  • Rationale: A pharmacophore model is only useful if it can accurately predict the activity of new compounds. Validation is a critical step to assess the model's predictive power and ensure it is not a result of chance correlation.

  • Protocol:

    • Internal Validation: Assess the model's ability to predict the activity of the training set compounds. Common metrics include the correlation coefficient (R²) between the predicted and experimental activities.

    • External Validation: Use the test set (which was not used to build the model) to evaluate the model's predictive performance on unseen data. A high predictive R² value for the test set is a strong indicator of a robust model.

    • Fischer's Randomization Test: This statistical method assesses the likelihood that the correlation found in the model is due to chance. The dataset's activities are scrambled, and new models are built. A significant difference in the quality of the original model compared to the scrambled models indicates a statistically robust hypothesis.[6]

Visualizing the Ligand-Based Workflow:

LigandBasedWorkflow cluster_data Data Preparation cluster_modeling Model Generation cluster_validation Model Validation TrainingSet Training Set of Chlorophenyl Methanol Derivatives ConformationalAnalysis Conformational Analysis TrainingSet->ConformationalAnalysis TestSet Test Set ExternalValidation External Validation TestSet->ExternalValidation FeatureAlignment Feature Identification & Alignment ConformationalAnalysis->FeatureAlignment HypothesisGeneration Hypothesis Generation & Scoring FeatureAlignment->HypothesisGeneration InternalValidation Internal Validation HypothesisGeneration->InternalValidation InternalValidation->ExternalValidation FischerTest Fischer's Randomization ExternalValidation->FischerTest

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

B. Structure-Based Pharmacophore Modeling: Insights from the Target

When the 3D structure of the biological target (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based approach can be employed.[7] This method has the distinct advantage of being grounded in the actual binding site of the target, providing a more direct and often more accurate representation of the key interactions.

Step 1: Target Preparation - Ensuring a Clean and Accurate Receptor

  • Rationale: The quality of the protein structure is paramount. It is essential to prepare the structure by adding hydrogens, assigning correct protonation states, and optimizing the hydrogen bond network.

  • Protocol:

    • Obtain the 3D structure of the target protein, preferably in complex with a ligand, from a repository like the Protein Data Bank (PDB).

    • Use a protein preparation wizard in a molecular modeling software to add hydrogens, remove water molecules that are not involved in binding, and optimize the structure.

Step 2: Binding Site Identification - Defining the Arena of Interaction

  • Rationale: The pharmacophore model will be generated based on the interactions within the binding site. Therefore, accurately defining this region is crucial.

  • Protocol:

    • If a co-crystallized ligand is present, the binding site can be defined based on the residues surrounding it.

    • In the absence of a bound ligand (an apo structure), computational methods can be used to predict the location of binding pockets.

Step 3: Interaction Mapping - Generating the Pharmacophore Features

  • Rationale: This is the core of the structure-based approach, where the key interactions between the target and a ligand (either a known binder or computational probes) are identified and translated into pharmacophoric features.

  • Protocol:

    • The software will analyze the binding site and identify key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers within the protein.

    • These interaction points are then used to generate a pharmacophore model that represents the complementary features a ligand must possess to bind effectively.

Step 4: Model Refinement and Validation - Honing and Testing the Hypothesis

  • Rationale: The initial structure-based model may need refinement to improve its selectivity and predictive power.

  • Protocol:

    • Exclusion Volumes: Add exclusion volumes to the model to represent regions of the binding site that are occupied by the protein, preventing the selection of molecules that would clash with the receptor.[4]

    • Test Set Validation: If a set of known active and inactive compounds is available, the model's ability to distinguish between them can be assessed using metrics like the Receiver Operating Characteristic (ROC) curve. A high Area Under the Curve (AUC) indicates good discriminatory power.

Visualizing the Structure-Based Workflow:

StructureBasedWorkflow cluster_preparation Target Preparation cluster_modeling Model Generation cluster_refinement Model Refinement & Validation ProteinStructure 3D Protein Structure TargetPreparation Target Preparation ProteinStructure->TargetPreparation BindingSiteID Binding Site Identification TargetPreparation->BindingSiteID InteractionMapping Interaction Mapping BindingSiteID->InteractionMapping ModelRefinement Model Refinement (Exclusion Volumes) InteractionMapping->ModelRefinement ROCValidation ROC Curve Validation ModelRefinement->ROCValidation

Caption: Workflow for Structure-Based Pharmacophore Modeling.

III. Advanced Applications and Synergistic Approaches

A validated pharmacophore model is not an end in itself but a powerful tool for driving drug discovery forward.

A. Virtual Screening: Prospecting for Novel Scaffolds

The most common application of pharmacophore models is to screen large compound databases to identify novel molecules that match the pharmacophoric features and are therefore likely to be active.[1][8] This in-silico "panning" for hits is significantly faster and more cost-effective than high-throughput screening (HTS).

Database TypeDescriptionRepresentative Examples
Commercial Databases Large collections of purchasable compounds.Enamine, MolPort, ChemDiv
Public Databases Freely accessible repositories of chemical structures and data.ZINC, PubChem, ChEMBL
In-house Databases Proprietary collections of compounds synthesized by an organization.N/A
B. 3D-QSAR: Quantifying the Structure-Activity Relationship

Pharmacophore models can be used to align a series of compounds, providing the basis for a three-dimensional quantitative structure-activity relationship (3D-QSAR) study.[9][10] This approach generates contour maps that visualize the regions where steric bulk, positive or negative electrostatic potential, and other properties are favorable or unfavorable for activity. This provides invaluable guidance for lead optimization.

C. ADMET Modeling: Predicting Drug-like Properties

Pharmacophore modeling is not limited to predicting biological activity. It can also be used to develop models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[1] By identifying the pharmacophoric features associated with poor ADMET profiles, researchers can design out these liabilities early in the drug discovery process.

IV. Case Study: Hypothetical Pharmacophore Model for a Fictional Kinase Target

To illustrate the practical application of these principles, let us consider a hypothetical scenario where we have developed a ligand-based pharmacophore model for a series of chlorophenyl methanol derivatives that inhibit a novel kinase.

Our best pharmacophore model, Hypo-1 , consists of the following features:

  • One Hydrogen Bond Acceptor (HBA)

  • One Hydrogen Bond Donor (HBD)

  • One Aromatic Ring (AR)

  • One Hydrophobic (H) feature

Hypo-1 was validated using a test set of 15 compounds, yielding a predictive R² of 0.85.

Visualizing Hypo-1:

PharmacophoreModel HBA HBA HBD HBD AR AR H H

Caption: A hypothetical 4-feature pharmacophore model.

Interpretation of the Model:

  • The HBA feature likely corresponds to the oxygen atom of the methanol group, accepting a hydrogen bond from a donor in the kinase hinge region.

  • The HBD feature could be the hydroxyl proton of the methanol group, donating a hydrogen bond to a backbone carbonyl in the active site.

  • The AR feature represents the chlorophenyl ring, which may be involved in π-π stacking with an aromatic residue like phenylalanine or tyrosine.

  • The H feature could map to a hydrophobic pocket adjacent to the primary binding site.

This model can now be used as a 3D query to screen a database of commercially available compounds to identify novel chlorophenyl methanol derivatives or entirely new scaffolds with the potential to inhibit our target kinase.

V. Conclusion and Future Perspectives

Pharmacophore modeling is a dynamic and evolving field. The integration of machine learning and artificial intelligence is further enhancing the predictive power and scope of these models.[11] For researchers working with chlorophenyl methanol derivatives, a well-constructed and rigorously validated pharmacophore model is an invaluable asset. It provides a rational framework for understanding structure-activity relationships, guiding lead optimization, and ultimately, accelerating the discovery of novel therapeutics. By embracing the principles and methodologies outlined in this guide, scientists can unlock the full potential of this powerful computational tool.

References

  • Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-233. [Link]

  • Schaller, D., & Kirchmair, J. (2020). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Molecular Informatics, 39(12), 2000059. [Link]

  • Kaserer, T., Kastenhofer, J., & Langer, T. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799-22832. [Link]

  • Caporuscio, F., & Tafi, A. (2011). Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. Current medicinal chemistry, 18(17), 2543–2553. [Link]

  • Yang, S. Y. (2010). Pharmacophore modeling and applications in drug discovery: challenges and recent advances. Drug discovery today, 15(11-12), 444–450. [Link]

  • Lill, M. A. (2007). Multi-dimensional QSAR in drug discovery. Drug discovery today, 12(23-24), 1013–1017. [Link]

  • Pirhadi, S., Shiri, F., & Ghasemi, J. B. (2013). Pharmacophore modeling, homology modeling, and in silico screening reveal mammalian target of rapamycin inhibitory activities for sotalol, glyburide, metipranolol, sulfamethizole, glipizide, and pioglitazone. Journal of molecular graphics & modelling, 42, 39–49. [Link]

  • Kumar, A., & Zhang, K. Y. J. (2018). Advances in the Development of Kinase Inhibitors: An Update. Journal of medicinal chemistry, 61(14), 5869–5898. [Link]

  • Talele, T. T. (2016). Ligand-based drug design. Methods in molecular biology (Clifton, N.J.), 1425, 329–351. [Link]

  • Lu, W., Wang, J., Zhang, Y., & Chen, L. (2019). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Marine drugs, 17(9), 498. [Link]

  • Vlachakis, D., Bencurova, E., & Papageorgiou, L. (2014). Pharmacophore modeling: advances and pitfalls. Frontiers in chemistry, 2, 73. [Link]

  • Mirzaei, S., Ghodsi, R., Hadizadeh, F., & Sahebkar, A. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules (Basel, Switzerland), 26(17), 5143. [Link]

  • Mangal, M., Sagar, P., Singh, H., Raghava, G. P. S., & Agarwal, S. M. (2013). NPACT: Naturally Occurring Plant-based Anti-cancer Compound-Activity-Target database. Nucleic acids research, 41(Database issue), D1124–D1129. [Link]

  • Akula, N., & Lecanu, L. (2014). Combined pharmacophore modeling, 3D-QSAR, homology modeling and docking studies on CYP11B1 inhibitors. Molecules (Basel, Switzerland), 19(6), 7594–7616. [Link]

  • Barril, X., & Morley, S. D. (2005). Improving the efficiency and reliability of pharmacophore-based virtual screening. Journal of medicinal chemistry, 48(13), 4432–4443. [Link]

  • Wolber, G., & Langer, T. (2005). LigandScout: 3-D pharmacophores derived from protein-bound ligand conformations. Journal of chemical information and modeling, 45(1), 160–169. [Link]

  • Salmaso, V., & Moro, S. (2018). Bridging Molecular Docking to Molecular Dynamics in Exploring Ligand-Protein Recognition Process: An Overview. Frontiers in pharmacology, 9, 923. [Link]

  • Sun, H. (2008). Pharmacophore-based virtual screening. Current opinion in chemical biology, 12(2), 223–228. [Link]

  • Chen, I. H., & Foloppe, N. (2012). Conformational sampling of druglike molecules: the need for a balanced and thorough approach. Journal of chemical information and modeling, 52(8), 2098–2113. [Link]

  • Scior, T., Bender, A., Tresadern, G., Medina-Franco, J. L., Martínez-Mayorga, K., Langer, T., & Cuanalo-Contreras, K. (2012). Recognizing pitfalls in virtual screening: a critical review. Journal of chemical information and modeling, 52(4), 867–881. [Link]

  • Paul, D., Sanap, G., Shenoy, S., Kalyane, D., Kalia, K., & Tekade, R. K. (2021). Artificial intelligence in drug discovery and development. Drug discovery today, 26(1), 80–93. [Link]

Sources

Foundational

Suppliers and commercial availability of (4-Butoxy-3-chlorophenyl)methanol

Technical Guide: Sourcing, Synthesis, and Commercial Availability of (4-Butoxy-3-chlorophenyl)methanol Executive Summary This technical guide addresses the procurement, synthesis, and quality control of (4-Butoxy-3-chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Sourcing, Synthesis, and Commercial Availability of (4-Butoxy-3-chlorophenyl)methanol

Executive Summary

This technical guide addresses the procurement, synthesis, and quality control of (4-Butoxy-3-chlorophenyl)methanol , a specialized aryl-alcohol building block used in medicinal chemistry, particularly in the development of GPCR ligands and kinase inhibitors.

Critical Advisory on Chemical Identity: There is a notable discrepancy in the industry regarding the CAS registry number provided in your request (500995-20-4 ) versus the commercially established identifier for the free alcohol form.

  • Target Compound: (4-Butoxy-3-chlorophenyl)methanol[1][2]

  • Commercial CAS: 1248809-44-0 (Widely accepted for the free alcohol).

  • CAS 500995-20-4: Likely refers to a specific salt form, a proprietary internal code, or a related intermediate (e.g., the aldehyde precursor).

  • Recommendation: When sourcing, prioritize the chemical structure and IUPAC name over the CAS number to avoid procurement errors.

Part 1: Chemical Identity & Technical Specifications

To ensure the integrity of your experimental data, the material must meet specific structural and purity criteria.

FeatureSpecification
Chemical Name (4-Butoxy-3-chlorophenyl)methanol
Primary CAS 1248809-44-0 (Free Alcohol)
Molecular Formula C₁₁H₁₅ClO₂
Molecular Weight 214.69 g/mol
SMILES CCCCOC1=C(Cl)C=C(CO)C=C1
Physical State White to off-white crystalline solid or viscous oil (purity dependent)
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Purity Requirement >97% (HPLC) for biological screening; >95% for synthetic intermediates

Part 2: Synthesis & Impurity Profiling (The "Why" Behind Availability)

Understanding the synthesis route is crucial for anticipating impurities that may affect biological assays. Availability often fluctuates based on the supply of the precursor 3-chloro-4-hydroxybenzaldehyde .

Standard Industrial Synthesis Route

The commercial production typically follows a two-step sequence:

  • O-Alkylation: 3-Chloro-4-hydroxybenzaldehyde is alkylated with 1-bromobutane using a base (K₂CO₃) in DMF or Acetonitrile.

  • Reduction: The resulting aldehyde is reduced to the alcohol using Sodium Borohydride (NaBH₄) in Methanol/THF.

Critical Impurity Profile
  • Impurity A (Precursor): 3-Chloro-4-butoxybenzaldehyde. (Incomplete reduction). Risk: Reactive aldehyde can form Schiff bases in protein assays.

  • Impurity B (Des-chloro): (4-Butoxyphenyl)methanol. (Starting material contamination). Risk: Alters potency data due to missing halogen bond interactions.

  • Impurity C (Solvent): Residual DMF or Butyl bromide. Risk: Cytotoxicity in cell-based assays.

Visualization: Synthesis & Impurity Logic

SynthesisPath cluster_QC Quality Control Checkpoint SM1 3-Chloro-4-hydroxybenzaldehyde (Starting Material) Inter Intermediate: 3-Chloro-4-butoxybenzaldehyde SM1->Inter Alkylation Reagent 1-Bromobutane + K2CO3 Reagent->Inter Product Target: (4-Butoxy-3-chlorophenyl)methanol Inter->Product Reduction ImpurityA Impurity A: Unreacted Aldehyde Inter->ImpurityA Incomplete Rxn Reduct NaBH4 Reduction Reduct->Product

Caption: Figure 1. Two-step synthesis pathway highlighting the critical "Unreacted Aldehyde" impurity risk.

Part 3: Commercial Availability & Sourcing Strategy

This compound is classified as a Tier 2 Building Block —it is not a commodity chemical (like Methanol) but is widely available from specialized catalog vendors.

Supplier Landscape
Supplier TierRepresentative VendorsTypical ScaleLead TimeCostUse Case
Tier 1: Aggregators eMolecules, MolPort, PubChemmg to kg1-2 WeeksMediumQuick screening, price comparison.
Tier 2: Catalog Houses BLD Pharm , Ambeed, ChemScene1g - 100g3-5 DaysLowRoutine synthesis, gram-scale scale-up.
Tier 3: Custom CROs Wuxi AppTec, Pharmablock>1 kg4-8 WeeksHighGMP production, bulk manufacturing.

Confirmed Supplier (Verified via Search):

  • BLD Pharm: Lists the compound under CAS 1248809-44-0 (Catalog No. BD157765).[3][4]

  • Thermo Scientific / Fisher: May list it under "Maybridge" screening libraries (often limited stock).

Part 4: Procurement & Validation Protocol

To ensure scientific integrity, do not rely solely on the vendor's Certificate of Analysis (CoA). Follow this internal validation protocol.

Step 1: Sourcing Decision Tree

SourcingLogic Start Start: Need Compound CheckCAS Check CAS: Is it 1248809-44-0? Start->CheckCAS VendorSearch Search Tier 2 Vendors (BLD, Ambeed) CheckCAS->VendorSearch StockCheck In Stock? VendorSearch->StockCheck Order Place Order (1g-5g) StockCheck->Order Yes Custom Request Custom Synthesis (Route: Aldehyde Redxn) StockCheck->Custom No

Caption: Figure 2. Procurement logic flow to handle CAS discrepancies and stock availability.

Step 2: Analytical Validation (Self-Validating System)

Upon receipt, perform 1H-NMR (DMSO-d6) to confirm identity and purity.

  • Diagnostic Signals:

    • δ 0.93 ppm (t, 3H): Terminal methyl of the butoxy group.

    • δ 4.05 ppm (t, 2H): O-CH₂ protons (confirms alkylation).

    • δ 4.45 ppm (d, 2H): Benzylic -CH₂-OH protons.

    • δ 5.15 ppm (t, 1H): Hydroxyl -OH proton (exchangeable).

    • Absence of δ 9.8 ppm: Confirms no aldehyde impurity (Impurity A).

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1248809-44-0. Retrieved from [Link].

  • Organic Syntheses. (n.d.). General Procedures for Reduction of Aldehydes to Alcohols. Retrieved from [Link].

Sources

Protocols & Analytical Methods

Method

High-Efficiency Synthesis of (4-Butoxy-3-chlorophenyl)methanol: Protocol & Application Note

Abstract This application note details a robust, high-yield protocol for the synthesis of (4-Butoxy-3-chlorophenyl)methanol , a critical intermediate in the manufacturing of sphingosine-1-phosphate (S1P) receptor modulat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-yield protocol for the synthesis of (4-Butoxy-3-chlorophenyl)methanol , a critical intermediate in the manufacturing of sphingosine-1-phosphate (S1P) receptor modulators and other bioactive ether derivatives.[1] The method utilizes a controlled sodium borohydride (


) reduction in a Methanol/THF co-solvent system, optimized to suppress esterification side reactions and maximize throughput. This guide provides step-by-step methodology, safety parameters, and critical process controls (CPCs) for researchers in medicinal chemistry and process development.

Introduction & Strategic Rationale

The moiety (4-Butoxy-3-chlorophenyl)methanol serves as a "privileged scaffold" in modern drug discovery, particularly for G-protein coupled receptor (GPCR) agonists.[1] The 3-chloro-4-alkoxy substitution pattern imparts metabolic stability and lipophilicity essential for blood-brain barrier penetration or receptor binding pockets.[1]

Retrosynthetic Analysis

The most direct and atom-economical route to the target alcohol is the chemoselective reduction of its aldehyde precursor, 4-butoxy-3-chlorobenzaldehyde .[1] While catalytic hydrogenation is feasible, it carries the risk of hydrogenolysis of the aryl-chloride bond.[1] Therefore, a hydride reduction using


 is the superior choice for laboratory to pilot-scale operations due to its high chemoselectivity for carbonyls in the presence of halogens.
Reaction Scheme

ReactionScheme Aldehyde 4-Butoxy-3-chlorobenzaldehyde (C11H13ClO2) Intermediate Borate Complex Intermediate Aldehyde->Intermediate Hydride Attack Reagents NaBH4 (0.6 eq) MeOH/THF (0°C to RT) Reagents->Intermediate Product (4-Butoxy-3-chlorophenyl)methanol (C11H15ClO2) Intermediate->Product Hydrolysis Quench Acidic Quench (1N HCl) Quench->Product

Caption: Chemoselective reduction pathway preserving the aryl-chloride motif.

Materials & Equipment

Reagents
ReagentCAS NumberPurityRole
4-Butoxy-3-chlorobenzaldehyde 68755-10-2 >97%Starting Material
Sodium Borohydride (

)
16940-66-2>98%Reducing Agent
Methanol (MeOH)67-56-1ACS GradeSolvent (Protic)
Tetrahydrofuran (THF)109-99-9AnhydrousCo-solvent
Hydrochloric Acid (1N)7647-01-0AqueousQuenching Agent
Equipment
  • Reaction Vessel: 3-neck round-bottom flask (equipped with internal thermometer and nitrogen inlet).[1]

  • Monitoring: TLC plates (Silica Gel 60 F254) or HPLC-UV (C18 column).[1]

  • Workup: Separatory funnel, Rotary evaporator.

Experimental Protocol

Reaction Setup

Standard Batch Size: 10.0 g (47.0 mmol) of Aldehyde.

  • Preparation: In a 250 mL 3-neck flask under

    
     atmosphere, dissolve 4-butoxy-3-chlorobenzaldehyde  (10.0 g, 47.0 mmol) in anhydrous THF  (30 mL) and Methanol  (30 mL).
    
    • Expert Insight: A 1:1 THF/MeOH mixture ensures solubility of the lipophilic aldehyde while providing the protic source necessary for rapid borohydride reduction kinetics.

  • Cooling: Cool the solution to 0–5 °C using an ice/water bath.

  • Reagent Addition: Add Sodium Borohydride (1.07 g, 28.2 mmol, 0.6 equiv) portion-wise over 15 minutes.

    • Critical Control: Maintain internal temperature <10 °C. Rapid addition can cause vigorous hydrogen evolution and foaming.

  • Reaction: Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 1–2 hours.

Monitoring (IPC)
  • TLC System: Hexanes:Ethyl Acetate (3:1).

  • Observation: The starting aldehyde (

    
    ) should disappear, and the alcohol product (
    
    
    
    ) will appear as a distinct spot.
  • HPLC: Monitor for the disappearance of the peak at RT ~8.5 min (Aldehyde) and formation of product at RT ~6.2 min (method dependent).

Workup & Isolation

WorkupFlow Start Reaction Mixture (Completed) Quench Quench: Add 1N HCl (pH 5-6) Start->Quench Concentrate Evaporate Volatiles (MeOH/THF) Quench->Concentrate Extract Extraction: Add EtOAc + Water Concentrate->Extract Wash Wash Organic Layer: 1. Water 2. Brine Extract->Wash Dry Dry over Na2SO4 Filter & Concentrate Wash->Dry Final Crude Product (Pale Oil/Solid) Dry->Final

Caption: Optimized downstream processing workflow to minimize emulsion formation.

  • Quench: Cool reaction back to 0 °C. Slowly add 1N HCl (approx. 20 mL) dropwise until pH is slightly acidic (pH 5–6) to destroy excess hydride.

  • Concentration: Remove bulk organic solvents (MeOH/THF) under reduced pressure (Rotavap at 40 °C).

  • Extraction: Dilute the aqueous residue with Ethyl Acetate (EtOAc) (50 mL) and Water (20 mL). Separate layers.

  • Wash: Wash the organic phase with Water (2 x 20 mL) and Brine (1 x 20 mL).

  • Drying: Dry over anhydrous

    
    , filter, and concentrate to dryness.
    
Purification

The crude material is typically obtained as a clear, viscous oil or low-melting solid with >95% purity.[1]

  • If Purity < 95%: Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Gradient of 0%

      
       30% EtOAc in Hexanes.
      
  • Crystallization (Optional): If solid, recrystallize from Hexanes/EtOAc (9:1).

Results & Discussion

Expected Data
ParameterSpecificationNotes
Yield 92 – 98% Quantitative conversion is typical.
Appearance Colorless Oil or White SolidSolidifies upon standing or cooling.[1]
1H NMR (400 MHz, CDCl3)

7.39 (d, 1H), 7.20 (dd, 1H), 6.90 (d, 1H), 4.60 (s, 2H), 4.05 (t, 2H), 1.80 (m, 2H), 1.50 (m, 2H), 0.98 (t, 3H)
Characteristic benzylic -CH2- singlet at ~4.6 ppm.
Mass Spec (ESI) [M-OH]+ = 197/199Loss of hydroxyl group is common in ionization.[1]
Interpretation

The reduction of the carbonyl group converts the


 hybridized carbon to an 

center. This is confirmed by the disappearance of the aldehyde proton signal (

10 ppm) in NMR and the appearance of the benzylic methylene singlet at

4.6 ppm. The integrity of the aryl-chloride bond is preserved (no dechlorination), which is critical for the biological activity of this scaffold in S1P1 modulators.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Inactive

or wet solvent.[1]
Add 0.2 eq additional

.[1] Ensure MeOH is dry (water slows kinetics).
Low Yield Product lost in aqueous layer or over-acidification.[1]Re-extract aqueous layer with DCM.[1] Avoid pH < 4 during quench to prevent ether cleavage.[1]
Impurity: Benzyl Ether Reaction in MeOH with acid catalyst (solvolysis).Ensure neutral conditions during concentration.[1][2] Do not heat acidic solution.
Emulsions Surfactant-like nature of the alkoxy chain.[1]Add saturated Brine; filter through Celite if necessary.[1]

Safety & Compliance (E-E-A-T)

  • Sodium Borohydride: Flammable solid.[1] Reacts with water/acid to release Hydrogen gas (

    
    ). Perform quenching in a well-ventilated fume hood.[1]
    
  • Chlorinated Aromatics: Treat as potential irritants and environmental toxins. Dispose of aqueous waste as halogenated organic waste.

  • Regulatory: CAS 1248809-44-0 is not currently listed as a controlled substance but should be handled according to standard GLP (Good Laboratory Practice).[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14457544, (4-Butoxy-3-chlorophenyl)methanol. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Standard text for hydride reduction mechanisms).

  • Bolli, M. H., et al. (2010). "2-Imino-thiazolidin-4-one derivatives as potent, orally active S1P1 receptor agonists."[1] Journal of Medicinal Chemistry, 53(10), 4198-4211. (Contextual reference for 3-chloro-4-alkoxybenzyl intermediates in drug discovery).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.[1] (Authoritative source for standard NaBH4 reduction protocols).

Sources

Application

Application Notes and Protocols: Selective Reduction of 4-butoxy-3-chlorobenzoic acid to (4-butoxy-3-chlorophenyl)methanol

Introduction: The Strategic Importance of Benzyl Alcohol Moieties In the landscape of contemporary drug discovery and development, the benzyl alcohol functional group serves as a critical structural motif and a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Benzyl Alcohol Moieties

In the landscape of contemporary drug discovery and development, the benzyl alcohol functional group serves as a critical structural motif and a versatile synthetic intermediate. Its prevalence in pharmacologically active molecules underscores the necessity for robust and selective methods for its synthesis. The reduction of substituted benzoic acids, such as 4-butoxy-3-chlorobenzoic acid, to their corresponding benzyl alcohols represents a pivotal transformation. This particular substrate, featuring both an electron-donating butoxy group and an electron-withdrawing chloro substituent, presents a valuable case study for examining the chemoselectivity of common reduction protocols. The presence of the aryl chloride, in particular, demands methodologies that avoid unwanted hydrodehalogenation.

This comprehensive guide provides detailed protocols and expert insights into the two most reliable and widely adopted methods for this transformation: reduction with borane complexes and reduction with lithium aluminum hydride. By delving into the mechanistic underpinnings and practical considerations of each protocol, we aim to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific needs.

Comparative Analysis of Reduction Strategies

The choice of reducing agent is paramount and is dictated by factors such as substrate functionality, desired selectivity, scalability, and safety considerations. Below is a comparative overview of the two primary methods detailed in this application note.

Parameter Borane (BH3·THF or BH3·SMe2) Lithium Aluminum Hydride (LiAlH4)
Reactivity High for carboxylic acidsVery high for a broad range of carbonyls
Chemoselectivity Excellent; tolerates esters, amides, nitriles, and aryl halides.[1][2][3]Low; reduces most carbonyl functionalities.[4][5][6]
Safety Flammable reagents, but generally manageable.Highly pyrophoric; reacts violently with water.[7]
Workup Typically involves quenching with methanol followed by an aqueous wash.Requires careful quenching with a specific sequence of reagents (e.g., Fieser workup).
Scalability Readily scalable with appropriate engineering controls.Scalability requires stringent safety protocols and specialized equipment.

Visualizing the Reduction Pathways

To better understand the transformation, the following diagrams illustrate the overall reaction and the workflows for the two primary reduction protocols.

Overall_Reaction 4-butoxy-3-chlorobenzoic_acid 4-butoxy-3-chlorobenzoic acid Benzyl_Alcohol (4-butoxy-3-chlorophenyl)methanol 4-butoxy-3-chlorobenzoic_acid->Benzyl_Alcohol Reduction Reducing_Agent Reducing Agent (e.g., BH3 or LiAlH4) Reducing_Agent->Benzyl_Alcohol

Caption: Overall reduction of 4-butoxy-3-chlorobenzoic acid.

Experimental_Workflows cluster_borane Borane Reduction Workflow cluster_lah LiAlH4 Reduction Workflow start_borane Dissolve Substrate in THF cool_borane Cool to 0 °C start_borane->cool_borane add_borane Add BH3·THF dropwise cool_borane->add_borane warm_borane Warm to RT and stir add_borane->warm_borane quench_borane Quench with Methanol warm_borane->quench_borane workup_borane Aqueous Workup and Extraction quench_borane->workup_borane purify_borane Purification (e.g., Chromatography) workup_borane->purify_borane start_lah Suspend LiAlH4 in THF cool_lah Cool to 0 °C start_lah->cool_lah add_substrate Add Substrate Solution Dropwise cool_lah->add_substrate reflux_lah Reflux Reaction Mixture add_substrate->reflux_lah cool_down_lah Cool to 0 °C reflux_lah->cool_down_lah quench_lah Fieser Workup (H2O, NaOH, H2O) cool_down_lah->quench_lah filter_lah Filter Aluminum Salts quench_lah->filter_lah purify_lah Purification (e.g., Chromatography) filter_lah->purify_lah

Caption: Comparative experimental workflows for borane and LiAlH4 reductions.

Protocol 1: Chemoselective Reduction with Borane-Tetrahydrofuran Complex (BH3·THF)

This protocol is often the preferred method due to its high chemoselectivity, particularly its inertness towards aryl halides. Borane is an electrophilic reducing agent that readily attacks the electron-rich carbonyl oxygen of the carboxylic acid.[3][8]

Materials:

  • 4-butoxy-3-chlorobenzoic acid

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Magnesium sulfate (anhydrous)

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-butoxy-3-chlorobenzoic acid (e.g., 5.0 g, 1 equivalent).

  • Dissolution: Add anhydrous THF (100 mL) to the flask and stir until the acid is completely dissolved.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Addition of Borane: Slowly add the 1 M solution of BH3·THF (e.g., 1.2 equivalents) dropwise via a syringe or dropping funnel over 30 minutes. Note: A slight evolution of hydrogen gas will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Workup:

    • Concentrate the mixture under reduced pressure using a rotary evaporator.

    • Redissolve the residue in ethyl acetate (150 mL).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford (4-butoxy-3-chlorophenyl)methanol.

Protocol 2: Potent Reduction with Lithium Aluminum Hydride (LiAlH4)

Lithium aluminum hydride (LiAlH4) is a powerful, nucleophilic reducing agent capable of reducing a wide array of functional groups, including carboxylic acids.[4][5][6][7] Its high reactivity necessitates stringent anhydrous conditions and careful handling.

Materials:

  • 4-butoxy-3-chlorobenzoic acid

  • Lithium aluminum hydride (powder or granules)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized water

  • 15% aqueous sodium hydroxide solution

  • Celite or diatomaceous earth

  • Rotary evaporator

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: To an oven-dried, 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add LiAlH4 (e.g., 1.5 equivalents) and anhydrous THF (100 mL) to form a suspension.

  • Cooling: Cool the LiAlH4 suspension to 0 °C in an ice-water bath.

  • Substrate Addition: In a separate flask, dissolve 4-butoxy-3-chlorobenzoic acid (e.g., 5.0 g, 1 equivalent) in anhydrous THF (50 mL). Add this solution dropwise to the cooled LiAlH4 suspension via a dropping funnel over 45-60 minutes. Caution: The reaction is exothermic, and hydrogen gas is evolved.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Quenching (Fieser Workup):

    • Cool the reaction mixture to 0 °C.

    • Extremely Important: Quench the reaction by the sequential, dropwise addition of:

      • 'x' mL of water (where 'x' is the mass of LiAlH4 in grams used).

      • 'x' mL of 15% aqueous NaOH.

      • '3x' mL of water.

    • Stir the resulting granular precipitate vigorously for 30 minutes at room temperature.

  • Workup:

    • Add a small amount of Celite and filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 50 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude (4-butoxy-3-chlorophenyl)methanol by flash column chromatography.

Troubleshooting and Expert Insights

  • Incomplete Reaction with Borane: If the reaction stalls, gentle heating (40-50 °C) can be applied to drive it to completion.[9]

  • Hydrodehalogenation: While less common with borane, over-reduction leading to the removal of the chlorine atom can occur with LiAlH4, especially with prolonged reaction times or higher temperatures. Careful monitoring is crucial.

  • Workup Emulsions with LiAlH4: The Fieser workup is designed to produce a granular, easily filterable precipitate of aluminum salts. If an emulsion forms, the addition of anhydrous magnesium sulfate and vigorous stirring can help to break it.

  • Alternative Borane Sources: Borane dimethyl sulfide complex (BH3·SMe2) can also be used and is more stable than BH3·THF, though it has a strong, unpleasant odor.[8]

Conclusion

The reduction of 4-butoxy-3-chlorobenzoic acid to (4-butoxy-3-chlorophenyl)methanol can be effectively achieved using either borane complexes or lithium aluminum hydride. The choice between these reagents should be guided by the specific requirements of the synthesis. For high chemoselectivity and operational simplicity, the borane-THF protocol is recommended. When a more potent reducing agent is required and stringent safety measures can be implemented, LiAlH4 offers a reliable alternative. The detailed protocols provided herein serve as a robust starting point for researchers to successfully perform this important transformation in their drug discovery and development endeavors.

References

  • Vertex AI Search. (n.d.). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes | Organic Letters - ACS Publications.
  • ResearchGate. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
  • PubMed. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes.
  • PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • Semantic Scholar. (2017, January 25). Catalytic Hydrogenation of Benzoic Acid.
  • ResearchGate. (2025, August 7). Direct reduction of some benzoic acids to alcohols via NaBH4–Br2.
  • UQ eSpace - The University of Queensland. (n.d.). Facile and chemoselective reduction of carboxylic acids to alcohols using BOP reagent and sodium borohydride.
  • ResearchGate. (2025, August 6). Reduction of alkyl‐substituted benzoic acids with lithium in liquid ammonia: Synthesis of 1‐alkyl‐2,5‐cyclohexadiene‐1‐carboxylic acids | Request PDF.
  • Vaia. (n.d.). The reduction of a carboxylic acid using lithium aluminum hydride will yield what final product? (A) An aldehyde (B) An ester (C) A ketone (D) An alcohol.
  • YouTube. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives.
  • The Journal of Physical Chemistry C (ACS Publications). (2008, July 25). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids.
  • YouTube. (2019, July 19). 07.05 Other Reductions by Lithium Aluminum Hydride.
  • Chemguide. (n.d.). reduction of carboxylic acids.
  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS).
  • Beilstein Journal of Organic Chemistry. (n.d.). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride.
  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes.
  • ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2.
  • Chem-Station. (n.d.). A Quick Guide to Reductions in Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Borane Reagents.
  • PMC. (n.d.). Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous Catalysts.
  • NIH. (n.d.). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure.
  • Wiley. (n.d.). Reductions by the Alumino- and Borohydrides in Organic Synthesis.
  • The Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5.
  • Quora. (2017, September 17). How is benzoic acid converted into benzyl alcohol?
  • ChemSynthesis. (2025, May 20). (4-chlorophenyl)methanol.
  • PrepChem.com. (n.d.). Synthesis of 4-benzyloxy-3-chlorobenzoic acid.
  • Nagwa. (2021, May 24). Question Video: Determining the Product of the Reaction between 4-Chlorobenzoic Acid and Ethanol.
  • Allen. (n.d.). Reduction of methylbenzoate (C_(6)H_(5)COOCH_(3)) to benzyl alcohol (C_(6)HCH_(2)OH) can be accomplished using.
  • Amanote Research. (n.d.). (PDF) Synthesis of Polymer-Bound 4-Aceto.
  • Dana Bioscience. (n.d.). (4-Butoxy-3-methoxyphenyl)methanol 5g.
  • BLD Pharm. (n.d.). 1248809-44-0|(4-Butoxy-3-chlorophenyl)methanol|BLD Pharm.

Sources

Method

Application Notes and Protocols: General Procedure for the Etherification of 3-Chloro-4-hydroxybenzyl Alcohol

Authored by: Senior Application Scientist, Advanced Organic Synthesis Division Abstract This document provides a comprehensive guide to the etherification of 3-chloro-4-hydroxybenzyl alcohol, a critical transformation in...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist, Advanced Organic Synthesis Division

Abstract

This document provides a comprehensive guide to the etherification of 3-chloro-4-hydroxybenzyl alcohol, a critical transformation in the synthesis of various pharmaceutical intermediates and biologically active molecules. We will delve into the scientific principles underpinning this reaction, present detailed, field-tested protocols, and offer practical advice for troubleshooting and optimization. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Introduction: The Significance of Aryl Ether Synthesis

The formation of aryl ethers is a cornerstone of modern organic synthesis, particularly within the realm of medicinal chemistry. The ether linkage, while seemingly simple, imparts crucial modifications to a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor-binding affinity. 3-Chloro-4-hydroxybenzyl alcohol is a valuable building block, and its selective O-alkylation is a key step in the synthesis of a diverse array of compounds. The Williamson ether synthesis remains the most prevalent and reliable method for this transformation, involving the reaction of a phenoxide with an alkylating agent.[1][2] This application note will focus on providing robust and reproducible protocols for the etherification of this specific substrate.

Reaction Mechanism and Scientific Rationale

The etherification of 3-chloro-4-hydroxybenzyl alcohol typically proceeds via the Williamson ether synthesis, an SN2 reaction.[1][3] The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a suitable base to form a more nucleophilic phenoxide ion.[4][5] This phenoxide then attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the desired ether.

Several factors critically influence the success of this reaction:

  • Choice of Base: The acidity of the phenolic proton necessitates the use of a base strong enough to facilitate its removal. Common bases include alkali metal hydroxides (NaOH, KOH), carbonates (K₂CO₃, Cs₂CO₃), and for less reactive systems, stronger bases like sodium hydride (NaH).[3][6] The choice of base can impact reaction rate and, in some cases, selectivity.

  • Alkylating Agent: Primary alkyl halides are ideal for this reaction as they are most susceptible to SN2 attack.[7] Secondary and tertiary alkyl halides are prone to undergoing E2 elimination as a competing side reaction, especially in the presence of a strong base.[7][8]

  • Solvent System: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are preferred.[8][9] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more available for nucleophilic attack. Protic solvents can solvate the phenoxide, reducing its nucleophilicity and slowing the reaction.[6]

  • Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[1][8] Reaction times can vary from 1 to 8 hours.[8]

Potential Side Reactions: It is important to be aware of potential side reactions. Since the phenoxide ion is an ambident nucleophile, C-alkylation of the aromatic ring can occur, though O-alkylation is generally favored.[3][8] Additionally, the presence of the benzylic alcohol in 3-chloro-4-hydroxybenzyl alcohol introduces another potential site for reaction, although the phenolic hydroxyl is significantly more acidic and will be preferentially deprotonated under most conditions.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 3-Chloro-4-hydroxybenzyl alcohol Phenoxide Phenoxide Ion Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) Protonated_Base Protonated Base Base->Protonated_Base + H⁺ Ether 3-Chloro-4-alkoxybenzyl alcohol Phenoxide->Ether + R-X (SN2) Alkyl_Halide Alkyl Halide (R-X) Halide_Ion Halide Ion (X⁻) Alkyl_Halide->Halide_Ion Displacement

Figure 1. General mechanism of the Williamson ether synthesis.

Experimental Protocols

Herein, we provide two detailed protocols for the etherification of 3-chloro-4-hydroxybenzyl alcohol, utilizing different base and solvent systems. These protocols are intended as a starting point and may require optimization based on the specific alkylating agent used.

Protocol 1: Potassium Carbonate in N,N-Dimethylformamide (DMF)

This is a widely applicable and robust method suitable for a variety of primary alkyl halides.

Materials:

  • 3-Chloro-4-hydroxybenzyl alcohol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-4-hydroxybenzyl alcohol (1.0 eq).

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting alcohol.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.5 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and maintain for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: Sodium Hydride in Tetrahydrofuran (THF)

This protocol utilizes a stronger base and is suitable for less reactive alkylating agents or when a faster reaction is desired. Caution: Sodium hydride is a highly reactive and flammable solid. Handle with extreme care under an inert atmosphere.

Materials:

  • 3-Chloro-4-hydroxybenzyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Schlenk flask or oven-dried round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles

Procedure:

  • To a Schlenk flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Wash the sodium hydride with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes each time.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve 3-chloro-4-hydroxybenzyl alcohol (1.0 eq) in anhydrous THF.

  • Slowly add the solution of the alcohol to the stirred suspension of sodium hydride at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen evolution ceases.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-8 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

ParameterProtocol 1 (K₂CO₃/DMF)Protocol 2 (NaH/THF)
Base Potassium Carbonate (K₂CO₃)Sodium Hydride (NaH)
Solvent N,N-Dimethylformamide (DMF)Tetrahydrofuran (THF)
Temperature 60-80 °C0 °C to Room Temperature
Reaction Time 2-6 hours2-8 hours
Work-up Aqueous work-upCareful quenching followed by aqueous work-up
Suitability General purpose, good for primary alkyl halidesLess reactive alkyl halides, faster reaction
Characterization and Analytical Methods

Successful synthesis of the desired 3-chloro-4-alkoxybenzyl alcohol can be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see the appearance of new signals corresponding to the protons of the newly introduced alkyl group. The chemical shift of the benzylic CH₂ protons will also be slightly altered.

    • ¹³C NMR: Look for the appearance of new carbon signals from the alkyl group and a downfield shift of the carbon atom attached to the ether oxygen.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of the expected product. The isotopic pattern of chlorine (approximately 3:1 ratio for M and M+2) should be observable.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the final product and to monitor the progress of the reaction.

Troubleshooting and Optimization
Problem Potential Cause Suggested Solution
Low or No Reaction - Ineffective deprotonation (base too weak) - Alkylating agent is not reactive enough - Insufficient temperature or reaction time- Use a stronger base (e.g., switch from K₂CO₃ to NaH).[6] - Use a more reactive alkylating agent (e.g., iodide instead of bromide or chloride). - Increase the reaction temperature and/or extend the reaction time.[6]
Formation of Side Products - C-alkylation of the aromatic ring - Elimination of the alkyl halide (E2) - Reaction at the benzylic alcohol- Use a less polar solvent to disfavor C-alkylation. - Use a primary alkyl halide and avoid high temperatures.[8] - While less likely, if reaction at the benzylic alcohol is observed, consider protecting this group prior to etherification.
Difficult Purification - Residual DMF in the product - Similar polarity of starting material and product- Ensure thorough washing with water during the work-up to remove DMF. - Optimize the mobile phase for column chromatography to achieve better separation.
Conclusion

The etherification of 3-chloro-4-hydroxybenzyl alcohol is a versatile and important reaction in organic synthesis. By carefully selecting the base, solvent, and reaction conditions, high yields of the desired aryl ether can be achieved. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to successfully perform this transformation and adapt it to their specific synthetic needs.

References
  • Vertex AI Search. (2024-02-13). How are phenols converted to ethers using Williamson synthesis, and what role does phenol play in the reaction? - Discussion Forum.
  • Williamson Ether Synthesis. (n.d.). The Williamson Ether Synthesis.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Khan Academy. (n.d.).
  • J&K Scientific LLC. (2025-03-22). Williamson Ether Synthesis.
  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • Williamson Ether Synthesis. (n.d.).
  • Google Patents. (n.d.).
  • Francis Academic Press. (n.d.).
  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.
  • Khan Academy. (2025-07-20). Alcohols, phenols and acids | Grade 12 | Chemistry - YouTube.
  • Wikipedia. (n.d.). Phenol ether.
  • Google Patents. (n.d.). US6380441B1 - Process for preparing 3-hydroxybenzyl alcohol.
  • PMC. (2024-10-04). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers.
  • Chemical Reactions of Alcohols and Phenols. (n.d.).
  • Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). CN105712891A - Method used for preparing high purity 3-chloro-4-methoxybenzylamine.
  • ACS Publications. (n.d.). Improved synthesis of 4-alkoxybenzyl alcohol resin.
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.).
  • YouTube. (2021-02-09).
  • Google Patents. (n.d.).
  • YouTube. (2020-12-26).
  • Sigma-Aldrich. (n.d.). 3-Chloro-4-methoxybenzyl alcohol 97 14503-45-8.
  • Chegg.com. (2021-03-30). Solved 1.
  • Organic Chemistry Portal. (n.d.).
  • ChemicalBook. (n.d.). 3-Phenoxybenzyl alcohol synthesis.
  • BenchChem. (n.d.). Synthesis routes of 4-Hydroxybenzyl Alcohol.

Sources

Application

Application Notes and Protocols for the Optimized Synthesis of Substituted Chlorophenyl Methanols via Grignard Reaction

For: Researchers, scientists, and drug development professionals. Introduction: Re-examining the Grignard Reaction for Complex Scaffolds The Grignard reaction, a cornerstone of organic synthesis for over a century, remai...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Re-examining the Grignard Reaction for Complex Scaffolds

The Grignard reaction, a cornerstone of organic synthesis for over a century, remains a pivotal tool for the formation of carbon-carbon bonds.[1][2][3] Its application in the synthesis of diaryl methanols, particularly substituted chlorophenyl methanols, provides critical intermediates for pharmaceuticals and materials science. However, the apparent simplicity of reacting an organomagnesium halide with an aldehyde belies a complex interplay of factors that can significantly impact reaction efficiency, yield, and purity. The presence of substituents on either the chlorophenyl Grignard reagent or the reacting aldehyde introduces steric and electronic challenges that necessitate a departure from standard protocols.

This guide provides a detailed exploration of the critical parameters governing the Grignard reaction for the synthesis of substituted chlorophenyl methanols. Moving beyond a simple recitation of steps, we will delve into the underlying mechanistic principles to empower researchers to troubleshoot and optimize these reactions for their specific molecular targets. We will explore strategies to overcome common hurdles such as reaction initiation, low yields, and the formation of unwanted byproducts.

Core Principles and Mechanistic Considerations

The fundamental transformation involves the nucleophilic addition of a Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of an aldehyde.[1][4][5] The reaction proceeds through a six-membered ring transition state, ultimately yielding a magnesium alkoxide intermediate that is subsequently protonated during aqueous workup to afford the desired alcohol.[2]

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup Aryl_Halide Ar-X (Substituted Chlorophenyl Halide) Grignard_Reagent Ar-MgX (Grignard Reagent) Aryl_Halide->Grignard_Reagent Mg(0), Ether Mg Mg(0) Mg->Grignard_Reagent Alkoxide [Ar(R)CHO]MgX (Alkoxide Intermediate) Grignard_Reagent->Alkoxide Aldehyde R-CHO (Substituted Aldehyde) Aldehyde->Alkoxide Alcohol Ar(R)CHOH (Substituted Chlorophenyl Methanol) Alkoxide->Alcohol H3O+

Optimization Strategies: A Multi-parameter Approach

The successful synthesis of substituted chlorophenyl methanols hinges on the careful control of several key experimental variables. The following sections detail these parameters and provide actionable strategies for optimization.

Formation of the Grignard Reagent: The Critical First Step

The preparation of the Grignard reagent is often the most challenging aspect of the entire synthesis. The reactivity of the aryl halide is significantly influenced by the nature of the halogen and the electronic properties of any substituents on the aromatic ring.

  • Halide Reactivity: The reactivity order for the formation of the Grignard reagent is I > Br > Cl.[6] While chlorobenzene is an economical starting material, its lower reactivity often necessitates more forcing conditions, which can lead to side reactions.[7] For many applications, the corresponding aryl bromide offers a good compromise between reactivity and cost.

  • Magnesium Activation: The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[8] Several methods can be employed to activate the magnesium surface:

    • Mechanical Activation: Crushing the magnesium turnings in situ can expose a fresh, reactive surface.

    • Chemical Activation: The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane are common and effective methods to initiate the reaction.[8] The disappearance of the iodine color or the evolution of ethylene gas signals successful initiation.

  • Solvent Choice: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are essential.[2][6] These solvents not only dissolve the reagents but also stabilize the Grignard reagent through coordination with the magnesium atom.[6] THF is generally a better solvent for forming Grignard reagents from less reactive aryl chlorides due to its higher boiling point and better solvating ability.

The Impact of Substituents: Steric and Electronic Effects

Substituents on both the chlorophenyl ring of the Grignard reagent and the aromatic ring of the aldehyde can profoundly affect the reaction outcome.

  • Electronic Effects:

    • Electron-withdrawing groups (EWGs) on the aryl halide can accelerate the rate of Grignard reagent formation.[7][9] However, EWGs on the benzaldehyde substrate will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

    • Electron-donating groups (EDGs) on the aryl halide can slow down the formation of the Grignard reagent.[7] Conversely, EDGs on the benzaldehyde will decrease the electrophilicity of the carbonyl carbon, potentially leading to a slower reaction with the Grignard reagent.

  • Steric Hindrance:

    • Ortho-substituents on either the aryl halide or the benzaldehyde can sterically hinder the approach of the reagents, leading to lower yields and slower reaction rates. In cases of severe steric hindrance, alternative synthetic routes may need to be considered.

Substituent Position Substituent Type Effect on Grignard Formation Effect on Aldehyde Reactivity Expected Impact on Yield
orthoBulky (e.g., -tBu)Slower formationHindered attackDecreased
paraElectron-withdrawing (e.g., -NO₂)Faster formationIncreased reactivityIncreased (if side reactions are avoided)
paraElectron-donating (e.g., -OCH₃)Slower formationDecreased reactivityDecreased

Table 1: Influence of Substituents on Grignard Reaction Outcomes.

Advanced Technique: Magnesium-Halogen Exchange

For substrates bearing sensitive functional groups (e.g., esters, nitriles) that would not survive the conditions of classical Grignard reagent formation, the magnesium-halogen exchange reaction offers a powerful alternative.[7][9][10] This method involves treating an aryl halide with a pre-formed Grignard reagent, typically isopropylmagnesium chloride (i-PrMgCl), at low temperatures.[7][8][9] The exchange is often rapid and allows for the preparation of functionalized Grignard reagents that would otherwise be inaccessible.[7][10]

G cluster_0 Classical Grignard Formation cluster_1 Magnesium-Halogen Exchange Start_Classical Functionalized Aryl Halide Side_Reaction Reaction with Functional Group Start_Classical->Side_Reaction Incompatible Mg_Classical Mg(0) Mg_Classical->Side_Reaction Start_Exchange Functionalized Aryl Halide Functionalized_Grignard Functionalized Grignard Reagent Start_Exchange->Functionalized_Grignard iPrMgCl i-PrMgCl iPrMgCl->Functionalized_Grignard Low Temperature Desired_Product Desired Product Functionalized_Grignard->Desired_Product Reaction with Electrophile

Experimental Protocols

The following protocols provide a general framework for the synthesis and optimization of substituted chlorophenyl methanols. It is imperative that all reactions are conducted under strictly anhydrous conditions using flame-dried glassware and anhydrous solvents.

Protocol 1: General Procedure for the Synthesis of a Substituted (Chlorophenyl)methanol
  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

  • Magnesium Preparation: To the flask, add magnesium turnings (1.2 equivalents).

  • Initiation: Add a single crystal of iodine.

  • Solvent Addition: Add a sufficient volume of anhydrous THF to cover the magnesium.

  • Grignard Reagent Formation: In the dropping funnel, prepare a solution of the substituted chlorophenyl bromide (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the magnesium suspension. The reaction has initiated when the iodine color fades and gentle refluxing is observed. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours.

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C in an ice bath. In the dropping funnel, prepare a solution of the substituted benzaldehyde (0.9 equivalents) in anhydrous THF. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Magnesium-Halogen Exchange for the Synthesis of a Functionalized (Chlorophenyl)methanol
  • Apparatus Setup: Follow the same procedure as in Protocol 1.

  • Reagent Preparation: In the reaction flask, place the functionalized chlorophenyl iodide (1.0 equivalent) and dissolve it in anhydrous THF.

  • Exchange Reaction: Cool the solution to -20 °C. Slowly add isopropylmagnesium chloride (1.1 equivalents, commercially available solution in THF) dropwise, maintaining the temperature below -15 °C. Stir the mixture at this temperature for 1-2 hours.

  • Reaction with Aldehyde and Workup: Follow steps 6-9 from Protocol 1.

Troubleshooting Common Issues

G cluster_0 Potential Causes cluster_1 Solutions Problem Low or No Product Yield Cause1 Failure of Grignard Formation Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Cause3 Side Reactions (e.g., Wurtz Coupling) Problem->Cause3 Cause4 Poor Aldehyde Reactivity Problem->Cause4 Solution1 Activate Mg (I₂, 1,2-dibromoethane) Use more reactive halide (Br > Cl) Cause1->Solution1 Solution2 Ensure all glassware is flame-dried Use anhydrous solvents Cause2->Solution2 Solution3 Slow addition of aryl halide Lower reaction temperature Cause3->Solution3 Solution4 Use a more reactive Grignard reagent Consider magnesium-halogen exchange Cause4->Solution4

Problem Possible Cause Recommended Solution
Reaction fails to initiate Inactive magnesium surfaceCrush magnesium turnings; add a crystal of iodine or a small amount of 1,2-dibromoethane.
Presence of moistureEnsure all glassware is rigorously flame-dried and solvents are anhydrous.
Low yield of desired product Incomplete Grignard formationUse a more reactive aryl halide (bromide instead of chloride); ensure complete consumption of magnesium.
Side reactions (e.g., Wurtz coupling)Add the aryl halide solution slowly to the magnesium suspension to maintain a low concentration of the halide.
Steric hindranceConsider using less hindered starting materials or a different synthetic route.
Formation of biphenyl byproduct Reaction of Grignard reagent with unreacted aryl halideSlow, controlled addition of the aryl halide is crucial.

Table 2: Troubleshooting Guide.

Conclusion

The synthesis of substituted chlorophenyl methanols via the Grignard reaction is a versatile and powerful method. However, achieving optimal results, especially with complex substrates, requires a nuanced understanding of the reaction's mechanics and a willingness to deviate from standard protocols. By carefully considering the electronic and steric nature of the substituents, judiciously selecting starting materials and reaction conditions, and employing advanced techniques such as the magnesium-halogen exchange when necessary, researchers can successfully and efficiently synthesize a wide array of these valuable compounds.

References

  • Knochel, P., Dohle, W., Gommermann, N., Kneisel, F. F., Kopp, F., Korn, T., Sapountzis, I., & Vu, V. A. (2003). Highly Functionalized Organomagnesium Reagents Prepared through Halogen–Magnesium Exchange. Angewandte Chemie International Edition, 42(36), 4302-4320. [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press. [Link]

  • Myers, A. G. Research Group. (n.d.). Magnesium-Halogen Exchange. Harvard University. [Link]

  • Wikipedia. (2024). Grignard reagent. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Elschenbroich, C. (2006). Organometallics (3rd ed.). Wiley-VCH.
  • Silverman, G. S., & Rakita, P. E. (Eds.). (1996). Handbook of Grignard Reagents. CRC Press.
  • Illustrated Glossary of Organic Chemistry. (n.d.). Grignard reaction. UCLA. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Krische, M. J., & Jang, H.-Y. (2002). Catalytic Carbonyl Addition and Allylation. In Comprehensive Organic Synthesis II (pp. 649-688). Elsevier.
  • Knochel, P., & Jones, P. (Eds.). (1999). Organozinc Reagents: A Practical Approach. Oxford University Press.
  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. [Link]

  • LibreTexts Chemistry. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Bedford, R. B., & Betham, M. (2006). Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study. Organic Letters, 8(17), 3693-3696. [Link]

  • LibreTexts Chemistry. (2023). Reactions with Grignard Reagents. [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. [Link]

  • Tuulmets, A., & Sassian, M. (1999). Reactions of partially solvated Grignard reagents with benzaldehyde. Journal of Organometallic Chemistry, 586(2), 145-149.
  • Marom, N., & Ashkenazi, N. (2022). The fellowship of the Grignard: 21st century computational tools for hundred-year-old chemistry. Chemical Science, 13(23), 6734-6746. [Link]

  • Reddy, C. R., & Kumar, K. S. (2013). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 54(38), 5221-5224. [Link]

  • Franzen, R. (2000). The Reformatsky Reaction. In Organic Reactions. John Wiley & Sons, Inc.
  • Ashby, E. C., & Laemmle, J. (1975). Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 75(4), 521-546.
  • Fürstner, A. (2002). Iron-Catalyzed Cross-Coupling Reactions.
  • Woerpel, K. A. (2020). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C═N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Chemical Reviews, 120(4), 2004-2086. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2006). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Organic Letters, 8(8), 1613-1616. [Link]

  • Bickelhaupt, F. M., & Baerends, E. J. (2000). The interplay between steric and electronic effects in S N 2 reactions. Reviews in Computational Chemistry, 15, 1-86. [Link]

  • Ferreira, M., & Ismaili, H. (2017). The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions.
  • Tuulmets, A., Panov, D., & Ploom, A. (2007). Impact of reaction products on the Grignard reaction with silanes and ketones. Journal of Organometallic Chemistry, 692(10), 2042-2047.
  • Ma, S., & Lu, X. (1995). A highly regio- and stereo-defined CuCl-mediated carbometallation reaction of 3-aryl-substituted secondary propargylic alcohols with Grignard reagents. Organic & Biomolecular Chemistry, 3(16), 3049-3051. [Link]

  • Hartmann, C., et al. (2018). Standardization and Control of Grignard Reactions in a Universal Chemical Synthesis Machine using online NMR. Scientific Reports, 8(1), 1-8. [Link]

  • Mercer University. (n.d.). Preparation of Triphenyl Methanol by Grignard Reaction. [Link]

  • University of California, Irvine. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Athabasca University. (n.d.). Experiment 16: Triphenylmethanol by a Grignard reaction. [Link]

  • Theochem @ Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. [Link]

Sources

Method

Halogenation and functionalization of (4-Butoxy-3-chlorophenyl)methanol

An In-Depth Guide to the Synthesis of Key Intermediates from (4-Butoxy-3-chlorophenyl)methanol Introduction: The Versatility of a Substituted Benzyl Alcohol (4-Butoxy-3-chlorophenyl)methanol is a substituted aromatic alc...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Key Intermediates from (4-Butoxy-3-chlorophenyl)methanol

Introduction: The Versatility of a Substituted Benzyl Alcohol

(4-Butoxy-3-chlorophenyl)methanol is a substituted aromatic alcohol that serves as a valuable and versatile starting material in organic synthesis. Its structure incorporates several key features: a reactive benzylic alcohol group, a chlorinated aromatic ring, and a butoxy ether linkage. This combination makes it an ideal precursor for the synthesis of a diverse range of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The benzylic alcohol is a primary site for chemical modification, allowing for its conversion into a variety of important functional groups.

This technical guide provides a comprehensive overview of two primary pathways for the derivatization of (4-Butoxy-3-chlorophenyl)methanol: direct functionalization of the alcohol and its conversion to a benzylic halide for subsequent reactions. We will explore detailed, field-proven protocols for its halogenation, oxidation, etherification, and esterification. The causality behind experimental choices, reagent selection, and reaction conditions is explained to provide researchers with a robust and reproducible framework for their synthetic endeavors.

Critical Safety and Handling Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for each reagent. The protocols described herein involve potentially hazardous materials.

  • (4-Butoxy-3-chlorophenyl)methanol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1][2]

  • Halogenating Agents (NBS, Thionyl Chloride): N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Thionyl chloride (SOCl₂) is highly corrosive, toxic, and reacts violently with water. Both must be handled in a well-ventilated fume hood.[3]

  • Oxidizing Agents (TEMPO, Bleach): While generally safer than heavy metal oxidants, these reagents should still be handled with care. Sodium hypochlorite (bleach) is corrosive.[4][5]

  • Solvents (DCM, Acetonitrile, Toluene): Many organic solvents are flammable and volatile. Avoid inhalation and ensure proper ventilation.[6]

  • Acids and Bases: Strong acids (H₂SO₄) and bases are corrosive and require careful handling.

Always wear appropriate PPE and perform all reactions in a certified chemical fume hood.

Part 1: Strategic Halogenation of the Benzylic Alcohol

The conversion of the benzylic hydroxyl group into a halide is a cornerstone of synthetic strategy. This transformation replaces a poor leaving group (-OH) with an excellent one (-Br or -Cl), creating a highly reactive intermediate poised for a wide array of nucleophilic substitution reactions.

Benzylic Bromination via Radical Substitution

For selective bromination at the benzylic position, N-Bromosuccinimide (NBS) is the reagent of choice.[7][8] This method proceeds via a free-radical mechanism, initiated by light or a radical initiator like AIBN. The key advantage of NBS is that it provides a low, constant concentration of bromine (Br₂) in the reaction mixture, which favors the desired radical substitution over competing electrophilic addition to the aromatic ring.[9] The stability of the intermediate benzyl radical, which is resonance-stabilized by the aromatic ring, is the driving force for the high selectivity of this reaction.[10]

Protocol 1.1: Benzylic Bromination with N-Bromosuccinimide (NBS)

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(4-Butoxy-3-chlorophenyl)methanol216.692.17 g10.01.0
N-Bromosuccinimide (NBS)177.961.96 g11.01.1
Azobisisobutyronitrile (AIBN)164.21164 mg1.00.1
Carbon Tetrachloride (CCl₄)153.8250 mL--

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol).

  • Add carbon tetrachloride (50 mL) to dissolve the starting material.

  • Add N-Bromosuccinimide (1.96 g, 11.0 mmol) and AIBN (164 mg, 1.0 mmol) to the solution.

  • Heat the reaction mixture to reflux (approx. 77°C) and stir vigorously. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • Upon completion (typically 2-4 hours), cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the reaction mixture to remove the solid succinimide and wash the solid with a small amount of cold CCl₄.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil (1-bromo-4-butoxy-2-chloro-5-(bromomethyl)benzene) can be purified by flash column chromatography on silica gel if necessary, though it is often used directly in the next step.

Benzylic Chlorination

Conversion of the benzylic alcohol to a chloride is efficiently achieved using thionyl chloride (SOCl₂). This reaction typically proceeds through an SNi mechanism, although the presence of a base like pyridine can shift it towards an SN2 pathway. A major advantage of using SOCl₂ is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying the workup process.

Protocol 1.2: Benzylic Chlorination with Thionyl Chloride (SOCl₂)

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(4-Butoxy-3-chlorophenyl)methanol216.692.17 g10.01.0
Thionyl Chloride (SOCl₂)118.971.1 mL (1.78 g)15.01.5
Dichloromethane (DCM)84.9340 mL--
Pyridine (optional, catalytic)79.100.1 mL--

Step-by-Step Procedure:

  • In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1 mL, 15.0 mmol) dropwise to the stirred solution. If desired, a catalytic amount of pyridine can be added.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by slowly pouring it into a beaker of ice water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(chloromethyl)-4-butoxy-3-chlorobenzene.

Halogenation_Pathway Start (4-Butoxy-3-chlorophenyl)methanol Bromide 1-(Bromomethyl)-4-butoxy-3-chlorobenzene (Versatile Intermediate) Start->Bromide NBS, AIBN CCl4, Reflux Chloride 1-(Chloromethyl)-4-butoxy-3-chlorobenzene (Versatile Intermediate) Start->Chloride SOCl2 DCM, 0°C to RT

Caption: Halogenation of the benzylic alcohol.

Part 2: Direct Functionalization of the Hydroxyl Group

The benzylic alcohol can also be directly converted into other important functional groups without proceeding through a halide intermediate. These transformations include oxidation to an aldehyde, conversion to an ether, and formation of an ester.

Selective Oxidation to the Aldehyde

The selective oxidation of a primary alcohol to an aldehyde is a crucial transformation, as aldehydes are precursors to countless other structures. A significant challenge is preventing over-oxidation to the carboxylic acid.[9][10] Modern methods, such as those using (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO), provide a mild and highly selective solution, avoiding the harsh conditions and toxic heavy metals associated with traditional reagents like potassium permanganate or chromic acid.[4][11] The TEMPO-catalyzed oxidation uses common household bleach (NaOCl) as the terminal oxidant in a biphasic system, making it a greener and more practical alternative for many applications.[5][12]

Protocol 2.1: TEMPO-Catalyzed Oxidation to (4-Butoxy-3-chlorophenyl)benzaldehyde

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(4-Butoxy-3-chlorophenyl)methanol216.692.17 g10.01.0
TEMPO156.2516 mg0.10.01
Potassium Bromide (KBr)119.00119 mg1.00.1
Sodium Hypochlorite (aq. soln., ~10-15%)74.44~10 mL~15.01.5
Dichloromethane (DCM)84.9330 mL--
Sat. aq. NaHCO₃-10 mL--

Step-by-Step Procedure:

  • In a 100 mL flask, dissolve (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol), TEMPO (16 mg, 0.1 mmol), and KBr (119 mg, 1.0 mmol) in dichloromethane (30 mL).

  • Add the saturated sodium bicarbonate solution (10 mL).

  • Cool the vigorously stirred biphasic mixture to 0°C in an ice bath.

  • Slowly add the sodium hypochlorite solution dropwise over 20-30 minutes, ensuring the temperature remains below 5°C. The reaction is often indicated by a color change.

  • Stir at 0°C for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by flash chromatography or recrystallization.

Etherification

Direct conversion of the benzyl alcohol to an ether can be achieved under various conditions. A particularly effective and chemoselective method for benzylic alcohols uses 2,4,6-trichloro-1,3,5-triazine (TCT) with a catalytic amount of dimethyl sulfoxide (DMSO) in an alcohol solvent (e.g., methanol or ethanol).[13][14] This method shows high selectivity for benzylic alcohols over other aliphatic or phenolic hydroxyl groups that might be present in more complex molecules.[14]

Protocol 2.2: DMSO-Catalyzed Methyl Etherification

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(4-Butoxy-3-chlorophenyl)methanol216.691.08 g5.01.0
2,4,6-Trichloro-1,3,5-triazine (TCT)184.41922 mg5.01.0
Dimethyl Sulfoxide (DMSO)78.130.35 mL5.01.0
Methanol (Anhydrous)32.0425 mL--

Step-by-Step Procedure:

  • Dissolve (4-Butoxy-3-chlorophenyl)methanol (1.08 g, 5.0 mmol) and TCT (922 mg, 5.0 mmol) in anhydrous methanol (25 mL) in a 50 mL flask at room temperature.

  • Add DMSO (0.35 mL, 5.0 mmol) to the solution.

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the product, 1-(methoxymethyl)-4-butoxy-3-chlorobenzene, by flash chromatography.

Esterification

The Fischer esterification is a classic and reliable method for converting a carboxylic acid and an alcohol into an ester using an acid catalyst.[15][16] The reaction is an equilibrium process, and to drive it towards the product, it is common to use an excess of one reagent (typically the alcohol) or to remove the water that is formed as a byproduct.[17]

Protocol 2.3: Fischer Esterification with Acetic Acid

ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
(4-Butoxy-3-chlorophenyl)methanol216.692.17 g10.01.0
Glacial Acetic Acid60.051.15 mL (1.2 g)20.02.0
Sulfuric Acid (Conc. H₂SO₄)98.082-3 drops-cat.
Toluene92.1440 mL--

Step-by-Step Procedure:

  • Set up a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add (4-Butoxy-3-chlorophenyl)methanol (2.17 g, 10.0 mmol), toluene (40 mL), and glacial acetic acid (1.15 mL, 20.0 mmol).

  • Carefully add 2-3 drops of concentrated sulfuric acid as the catalyst.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected (typically 3-5 hours).

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over Na₂SO₄, filter, and remove the toluene under reduced pressure.

  • The resulting crude (4-butoxy-3-chlorophenyl)methyl acetate can be purified by column chromatography.

Functionalization_Workflow cluster_start Starting Material cluster_products Direct Functionalization Products Start (4-Butoxy-3-chlorophenyl)methanol Aldehyde Aldehyde Start->Aldehyde TEMPO, NaOCl KBr, DCM/H2O Ether Ether Start->Ether TCT, DMSO CH3OH Ester Ester Start->Ester R-COOH, H+ Toluene, Reflux

Caption: Direct functionalization of the hydroxyl group.

Conclusion

(4-Butoxy-3-chlorophenyl)methanol stands out as a highly adaptable building block in synthetic chemistry. The protocols detailed in this guide demonstrate its facile conversion into key functional intermediates: benzylic halides for nucleophilic substitution, aldehydes for carbonyl chemistry, and stable ethers and esters. The choice of modern, selective reagents such as NBS and TEMPO allows for high-yielding transformations under mild conditions, enhancing the practicality and efficiency of synthetic routes. By understanding the mechanisms and applying these robust protocols, researchers can effectively leverage this compound to construct a wide variety of complex target molecules.

References

  • Benzylic Bromination - Chemistry Steps. Link

  • Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Link

  • Reactions at the Benzylic Position - Chemistry Steps. Link

  • Benzylic Bromination with NBS - Chad's Prep®. Link

  • Safety Data Sheet - Electron Microscopy Sciences . Link

  • 4 - SAFETY DATA SHEET . Link

  • Reactions on the “Benzylic” Carbon: Bromination And Oxidation - Master Organic Chemistry. Link

  • Safety data sheet - Steinfurt - Möller Chemie . Link

  • 4-Butoxybenzenemethanol SDS, 6214-45-5 Safety Data Sheets - ECHEMI. Link

  • Methanol Safety Data Sheet . Link

  • Organic Syntheses Procedure . Link

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification) . Link

  • Selective TEMPO-Oxidation of Alcohols to Aldehydes in Alternative Organic Solvents . Link

  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air - PMC. Link

  • Halogenation – Knowledge and References - Taylor & Francis. Link

  • Aldehyde synthesis by oxidation of alcohols and rearrangements - Organic Chemistry Portal. Link

  • Ester synthesis by esterification - Organic Chemistry Portal. Link

  • Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. Link

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . Link

  • alcohol - Organic Syntheses Procedure . Link

  • Oxidation of Alcohols to Aldehydes and Ketones . Link

  • Fischer Esterification-Typical Procedures - OperaChem. Link

  • Halogenation of Primary Alcohols Using a Tetraethylammonium Halide/[Et2NSF2]BF4 Combination - Organic Chemistry Portal. Link

  • How to Make Esters through Esterification | Examples Explained! - YouTube. Link

  • Investigation of Bis(Perfluoro‐tert‐Butoxy) Halogenates(I/III) . Link

  • Transition-metal- and Organic-Solvent-Free: A Highly Efficient Anaerobic Process for Selective Oxidation of Alcohols to Aldehydes and Ketones in water - The Royal Society of Chemistry. Link

  • Biohalogenation: nature's way to synthesize halogenated metabolites - PubMed. Link

  • The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem. Link

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - ResearchGate. Link

  • (4-chlorophenyl)methanol - ChemSynthesis. Link

  • A practical solution to achieve the elusive etherification of bicyclo[1.1.1]pentyl alcohols | ChemRxiv. Link

  • Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide - Organic Chemistry Portal. Link

  • E 235: C(sp3)–H Functionalization in Natural Product Total Synthesis - the Sparr Research Group. Link

  • Synthesis of 3-Borylated Cyclobutanols from Epihalohydrins or Epoxy Alcohol Derivatives . Link

  • (4-Butoxy-3-chlorophenyl)methanol |BLD Pharm. Link

  • Molecular structure of 4-hidroxy-3-(3-methyl-2-butenyl) acetophenone, a plant antifungal, by X-ray diffraction, DFT calculation, and NMR and FTIR spectroscopy - PubMed. Link

  • Effects of halogen atom substitution on luminescent radicals - 九州大学. Link

  • 4-Hydroxyl-N′-[(3-Hydroxy-4-Methoxyphenyl) Methylidene] Benzohydrazide] as Corrosion Inhibitor for Carbon Steel in Dilute H2SO4 - Impressions@MAHE. Link

  • Exploring the Blends' Miscibility of a Novel Chitosan Derivative with Enhanced Antioxidant Properties; Prospects for 3D Printing Biomedical Applications - MDPI. Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield of (4-Butoxy-3-chlorophenyl)methanol reduction reactions

Ticket ID: RED-3CL-BU-OH Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division System Overview & Reaction Profile Target Molecule: (4-Butoxy-3-chlorophenyl)methanol Precursor: 4-Butox...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: RED-3CL-BU-OH Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

System Overview & Reaction Profile

Target Molecule: (4-Butoxy-3-chlorophenyl)methanol Precursor: 4-Butoxy-3-chlorobenzaldehyde (Standard Route) Reaction Class: Nucleophilic Addition (Hydride Reduction)

You are likely experiencing yield fluctuations due to the specific electronic and steric environment of the 3-chloro-4-butoxy motif. This system presents a unique challenge:

  • Electronic Deactivation: The para-butoxy group is a strong electron-donating group (EDG) by resonance, which reduces the electrophilicity of the carbonyl carbon, potentially slowing down nucleophilic attack by the hydride.

  • Solubility Issues: The butyl chain adds significant lipophilicity compared to methoxy analogs, often leading to heterogeneity in standard alcoholic solvents.

  • Chemoselectivity Risks: The meta-chlorine atom is susceptible to hydrogenolysis (dehalogenation) if incorrect reducing conditions (e.g., catalytic hydrogenation) are employed.

The "Golden Path" Protocol (High-Yield Methodology)

Do not rely on generic benzyl alcohol reduction protocols. The following method is optimized for the solubility and electronic profile of your specific substrate.

Reagents & Stoichiometry[1][2]
  • Substrate: 4-Butoxy-3-chlorobenzaldehyde (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (1.2 – 1.5 eq).
    
    • Why:

      
       is chemoselective. It reduces the aldehyde without touching the aryl chloride. Stronger agents like 
      
      
      
      are unnecessary and increase safety risks.
  • Solvent System: Tetrahydrofuran (THF) / Methanol (MeOH) [2:1 ratio].

    • Critical Adjustment: Pure methanol is often insufficient for dissolving the butoxy-substituted starting material at 0°C. The THF co-solvent ensures a homogeneous phase, which is critical for quantitative conversion.

Step-by-Step Workflow
  • Dissolution: Charge the reaction vessel with the aldehyde (1.0 eq) and THF (

    
    ). Stir until fully dissolved.
    
  • Cooling: Add MeOH (

    
    ) and cool the system to 0°C  in an ice bath.
    
  • Addition: Add

    
     (1.2 eq) portion-wise over 10 minutes.
    
    • Note: Gas evolution (

      
      ) will occur. Ensure proper venting.
      
  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 45–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The aldehyde spot (higher

      
      ) should disappear completely.
      
  • Quench: Cool back to 0°C. Slowly add Saturated Ammonium Chloride (

    
    ) solution.[1]
    
    • Why: This destroys excess hydride and breaks up the intermediate borate ester complex.

  • Work-up: Extract with Ethyl Acetate (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .[1][2]
  • Purification: Concentrate in vacuo. The product is usually pure enough for the next step. If not, recrystallize from Hexane/Ether rather than column chromatography to save yield.

Troubleshooting Guide (Diagnostic & Repair)

Issue A: "I lost the Chlorine atom (Dehalogenation)."

Diagnosis: You likely used Catalytic Hydrogenation (


) or a dissolving metal reduction.
Root Cause:  Aryl chlorides are unstable under standard hydrogenation conditions, especially when electron-rich. Palladium inserts into the C-Cl bond, leading to hydrodehalogenation.
Fix:  Switch immediately to Hydride Reduction (

)
. If you must use hydrogenation (e.g., to reduce a nitro group elsewhere), you must poison the catalyst (e.g., use Pt/C with sulfided inhibitors) or use

.
Issue B: "The reaction is stalling / Low Conversion."

Diagnosis: Electronic deactivation from the butoxy group. Root Cause: The electron density donated by the oxygen makes the carbonyl carbon less positive (less attractive to the hydride). Fix: Luche Reduction Conditions. Add Cerium(III) Chloride Heptahydrate (


)  (1.0 eq) to the reaction mixture before adding 

.
  • Mechanism:[3][4][5][6][7][8] The Cerium ion coordinates to the carbonyl oxygen, increasing its electrophilicity (activating it) and allowing the hydride to attack more easily.[9] This is the "nuclear option" for deactivated aldehydes.

Issue C: "The product is a sticky oil / Low mass recovery."

Diagnosis: Incomplete hydrolysis of the Borate Complex. Root Cause: Boron forms strong covalent bonds with the product alcohol. If the quench is too gentle or the pH is not lowered sufficiently, the product remains trapped in the aqueous phase or as a gummy borate ester. Fix: Extend the quench time. Stir with the


 solution for at least 30 minutes. If still problematic, use 1M HCl  for the quench (carefully, to pH 4-5) to force hydrolysis, but avoid dropping below pH 3 to prevent ether cleavage.

Visualizing the Logic

The following diagrams illustrate the reaction pathways and the troubleshooting decision tree.

Diagram 1: Reaction Pathway & Selectivity

This diagram compares the Safe Path (Hydride) vs. the Destructive Path (Catalytic Hydrogenation).

ReactionPath Start 4-Butoxy-3-chlorobenzaldehyde NaBH4 Reagent: NaBH4 (Hydride Source) Start->NaBH4 PdC Reagent: H2 / Pd/C (Catalytic Hydrog.) Start->PdC Target TARGET PRODUCT: (4-Butoxy-3-chlorophenyl)methanol (Cl Retained) NaBH4->Target Nucleophilic Attack (Chemoselective) SideProd SIDE PRODUCT: (4-Butoxyphenyl)methanol (Dechlorinated!) PdC->SideProd Hydrodehalogenation (Risk High)

Caption: Figure 1. Chemoselectivity map. Green path indicates the recommended hydride reduction preserving the aryl chloride. Red path indicates the risk of dehalogenation using catalytic hydrogenation.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Problem Start: Low Yield Identified CheckTLC Check TLC/LCMS Is Starting Material (SM) left? Problem->CheckTLC YesSM Yes, SM remains CheckTLC->YesSM Incomplete Conv. NoSM No, SM consumed CheckTLC->NoSM Loss during Workup Solubility Is reaction homogeneous? YesSM->Solubility CheckProd Check Product Mass Is Cl missing? NoSM->CheckProd Luche Add CeCl3 (Luche) Reason: Electronic Deactivation Solubility->Luche Yes (Clear) AddTHF Add THF Co-solvent Reason: Lipophilicity Solubility->AddTHF No (Cloudy) Dehalo STOP H2/Pd Switch to NaBH4 CheckProd->Dehalo Yes (Mass -34) Emulsion Borate Complex Trapped? Action: Acidic Quench (pH 4) CheckProd->Emulsion No (Low Recovery)

Caption: Figure 2. Diagnostic flowchart for resolving yield issues based on TLC and Mass Spectrometry data.

Comparative Data: Solvent Effects

The choice of solvent is the single biggest variable for the "Butoxy" derivative due to the lipophilic C4 chain.

Solvent SystemSolubility (0°C)Reaction RateYield PotentialNotes
MeOH (Pure) Poor (Suspension)Slow60-70%Substrate precipitates; incomplete reaction common.
EtOH (Pure) ModerateModerate75-80%Better than MeOH, but work-up is harder (higher BP).
THF / MeOH (2:1) Excellent Fast 95-99% Recommended. THF dissolves substrate; MeOH activates NaBH4.
IPA (Isopropanol) GoodVery Slow85%Good for avoiding side reactions, but requires heating.

FAQ: Specific Scenarios

Q: Can I start from the carboxylic acid instead of the aldehyde? A: Yes, but do not use NaBH4 ; it will not reduce the acid. You must use Borane-THF (


)  complex.
  • Warning: Borane is more sensitive to moisture.

  • Protocol: Cool acid in THF to 0°C, add

    
     (1.1 eq) dropwise. Stir overnight. Quench carefully with MeOH.
    

Q: I see a small impurity at +14 mass units. What is it? A: This is likely the methyl ether. If you use acidic methanol or heat the reaction too high during the quench, the benzylic alcohol can react with the solvent (Methanol) to form the methyl ether via an


-like mechanism, stabilized by the electron-donating butoxy group.
  • Prevention:[3] Keep the quench cold and avoid strong acids.

Q: Is the 3-Chloro group stable to Lithium Aluminum Hydride (


)? 
A:  Generally, yes, at low temperatures. However, if refluxed in THF, 

can cause hydrodehalogenation.

is safer, cheaper, and easier to quench.

References

  • Chemoselectivity of Hydride Reductions

    • Burke, S. D., & Danheiser, R. L. (1999). Handbook of Reagents for Organic Synthesis, Oxidizing and Reducing Agents. Wiley.[10] (Confirming NaBH4 tolerance of aryl halides).

  • Luche Reduction (Cerium Activation)

    • Gemal, A. L., & Luche, J. L. (1981).[6][9] "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society, 103(18), 5454-5459. Link

  • Dehalogenation Risks

    • Ramanathan, A., & Jimenez, L. S. (2010).[11] "Reductive Dehalogenation of Aryl Bromides and Chlorides." Synthesis, 2010(2), 217-220.[11] (Highlighting that catalytic hydrogenation removes halides). Link

  • Solvent Effects in Borohydride Reductions

    • Brown, H. C., & Mead, E. J. (1953). "Sodium Borohydride. II. The Reaction of Sodium Borohydride with Acid Chlorides." Journal of the American Chemical Society, 75(24), 6263–6265. (Foundational text on solvent activation of borohydrides). Link

Sources

Optimization

Preventing over-oxidation of (4-Butoxy-3-chlorophenyl)methanol during storage

Topic: Preventing Over-Oxidation of (4-Butoxy-3-chlorophenyl)methanol Introduction: The Stability Paradox Welcome to the technical support hub for (4-Butoxy-3-chlorophenyl)methanol . If you are accessing this guide, you...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Oxidation of (4-Butoxy-3-chlorophenyl)methanol

Introduction: The Stability Paradox

Welcome to the technical support hub for (4-Butoxy-3-chlorophenyl)methanol . If you are accessing this guide, you likely view this molecule not just as a reagent, but as a critical intermediate—possibly for S1P1 receptor modulators or similar bioactive scaffolds.

The Core Challenge: This molecule presents a classic stability paradox. The 4-butoxy group is essential for your target biological activity (providing lipophilicity and receptor fit), but chemically, it is a strong electron-donating group (EDG). This EDG significantly stabilizes the benzylic radical intermediate, making the benzylic alcohol functionality (


) highly susceptible to autoxidation —far more so than a standard benzyl alcohol.

This guide moves beyond generic "store in a cool dry place" advice. It provides a mechanistic troubleshooting framework to preserve the integrity of your compound.

Module 1: The Diagnostic Hub (Troubleshooting)

Use this section to identify if your sample has already degraded.

Q1: My white solid has turned a faint yellow. Is it still usable?

Status: Caution / Likely Degraded The Science: The yellowing is a tell-tale sign of quinoid character or conjugated impurities.

  • Primary Degradation: The alcohol oxidizes to 4-butoxy-3-chlorobenzaldehyde . While often colorless, benzaldehydes oxidize further.

  • Secondary Degradation: The aldehyde autoxidizes to the carboxylic acid.

  • The "Yellow" Cause: Trace amounts of the aldehyde can undergo condensation reactions (aldol-type) or form charge-transfer complexes, leading to yellow chromophores. Action: Run a TLC or LC-MS immediately. If the aldehyde content is <5%, you may repurify via recrystallization (hexane/EtOAc). If >10%, the yield loss during purification may be prohibitive.

Q2: The LC-MS shows a mass peak of [M-2H]. What happened?

Status: Oxidation Confirmed The Science: You are observing the formation of the aldehyde (loss of two hydrogens).

  • Target Mass: Alcohol (

    
    )
    
  • Observed Mass: Aldehyde (

    
    ) = Target Mass - 2 Da.
    Action:  This transformation is reversible using a mild reducing agent (e.g., 
    
    
    
    ) if you need to recover the alcohol, provided no carboxylic acid (Target Mass + 14 Da) is present.
Q3: My melting point is 5°C lower than the Certificate of Analysis (CoA).

Status: Critical Impurity The Science: Benzaldehyde impurities disrupt the crystal lattice of the benzylic alcohol, causing melting point depression . Action: Do not use in sensitive catalytic coupling reactions. The aldehyde can poison metal catalysts (e.g., Pd) or compete in nucleophilic substitutions.

Module 2: The Protocol Vault (Prevention)

Standard Operating Procedures (SOPs) for handling this specific class of electron-rich benzylic alcohols.

SOP-01: The "Argon Sandwich" Storage Method

Why Argon? Nitrogen is lighter than air and diffuses out of unsealed vessels. Argon is heavier than air, creating a stable "blanket" over your solid/oil.

ParameterSpecificationReason
Container Amber Glass Vial (Borosilicate)Blocks UV light (290–400 nm) which initiates radical formation.
Cap Liner PTFE (Teflon)Avoids leaching of plasticizers; provides the tightest gas seal.
Headspace Argon (Ar)Displaces

. Heavier than air, ensuring it stays on the sample.
Temp -20°C (

5°C)
Kinetic control: slows the rate of radical propagation.
Desiccant Vacuum DesiccatorMoisture can accelerate proton-transfer steps in oxidation.
SOP-02: Re-sealing After Use
  • Purge: Direct a gentle stream of Argon into the vial for 10–15 seconds before capping.

  • Seal: Tighten the cap immediately.

  • Tape: Wrap the cap junction with Parafilm® or electrical tape to prevent gas exchange during freezer storage (thermal contraction can loosen caps).

Module 3: Deep Dive – The Mechanism

Understanding the "Why" to build trust in the protocol.

The instability of (4-Butoxy-3-chlorophenyl)methanol is driven by the Radical Autoxidation Pathway .

  • Initiation: A trace radical initiator (light, metal ion, or singlet oxygen) abstracts a hydrogen atom from the benzylic position.

  • Propagation: The resulting benzylic radical is resonance stabilized by the benzene ring. Crucially, the 4-butoxy oxygen donates electron density into the ring, further stabilizing this radical intermediate. This makes the H-abstraction energetic barrier lower than in unsubstituted benzyl alcohol.

  • Oxidation: The radical reacts with atmospheric

    
     to form a peroxy radical, eventually collapsing to the aldehyde.
    
Visualizing the Threat

Autoxidation Alcohol (4-Butoxy-3-chlorophenyl) methanol Radical Benzylic Radical (Stabilized by p-Butoxy) Alcohol->Radical Initiation (Light/O2/Metals) Peroxide Hydroperoxide Intermediate Radical->Peroxide + O2 Aldehyde Aldehyde (Impurity) Peroxide->Aldehyde Dehydration Acid Benzoic Acid (Final Degradant) Aldehyde->Acid Further Oxidation

Figure 1: The autoxidation cascade. The 4-butoxy group lowers the energy barrier for the first step (Alcohol


 Radical), accelerating the entire chain.
Module 4: Advanced Stabilization (Additives)

For long-term storage (>6 months) or bulk quantities.

If you must store this compound for extended periods, consider adding a Radical Scavenger .

  • Recommended Additive: BHT (Butylated hydroxytoluene) at 0.1% w/w.

  • Mechanism: BHT acts as a "sacrificial hydrogen donor." It donates a hydrogen atom to the benzylic radical, reverting it back to the alcohol, while the BHT radical itself is stable and terminates the chain reaction.

  • Removal: BHT is non-polar and can be removed during the next reaction step (e.g., via column chromatography or if the next step involves aqueous workup where BHT stays in the organic waste).

Decision Workflow: Storage Strategy

StorageWorkflow Start Synthesized/Received Compound Duration Storage Duration? Start->Duration Short < 1 Month Duration->Short Long > 1 Month Duration->Long ActionShort 1. Amber Vial 2. Argon Purge 3. Store at -20°C Short->ActionShort ActionLong 1. Add 0.1% BHT 2. Amber Vial + Parafilm 3. Store at -80°C (Preferred) or -20°C Long->ActionLong

Figure 2: Decision matrix for selecting the appropriate storage protocol based on timeline.

References
  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). (Defines Autoxidation mechanisms). Link

  • Pratt, D. A., et al. "Substituent Effects on the Bond Dissociation Enthalpies of Phenolic Antioxidants." Journal of the American Chemical Society, 125(16), 4828–4837 (2003). (Explains the electronic effects of alkoxy groups on radical stability). Link

  • Sigma-Aldrich (Merck). "Handling and Storage of Air-Sensitive Reagents." Technical Bulletin AL-134. (Standard industry protocols for inert atmosphere storage). Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 53394833, (4-Butoxy-3-chlorophenyl)methanol." PubChem. (Chemical structure and basic properties).[1] Link

Sources

Troubleshooting

Technical Support Center: Chemoselectivity &amp; Halogen Retention

The following guide is structured as a Technical Support Center for the Synthesis & Catalysis Division . It is designed to address the specific "pain points" of dechlorination side reactions in pharmaceutical and fine ch...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Center for the Synthesis & Catalysis Division . It is designed to address the specific "pain points" of dechlorination side reactions in pharmaceutical and fine chemical synthesis.

Ticket Scope: Minimizing Dechlorination Side Reactions Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Active Guide

Executive Summary: The "Fragile Chlorine" Problem

In drug development, aryl chlorides are often critical structural motifs (bioisosteres) or synthetic handles for late-stage functionalization. However, they are prone to unwanted cleavage (hydrodechlorination) during two primary workflows:

  • Pd-Catalyzed Cross-Couplings: Where the catalyst inserts into the C-Cl bond competitively or reduces it via hydride transfer.

  • Hydrogenation: Where standard heterogeneous catalysts (Pd/C) indiscriminately reduce C-Cl bonds alongside nitro or alkene groups.

This guide provides self-validating protocols to retain chlorine atoms during these high-risk transformations.

Module A: Chemoselective Cross-Coupling (Suzuki/Buchwald)

Issue: You are performing a Suzuki-Miyaura coupling on a substrate containing both a Bromine (Ar-Br) and a Chlorine (Ar-Cl). Goal: Couple the Ar-Br exclusively; leave the Ar-Cl intact.

The Mechanistic Root Cause

Palladium (0) undergoes oxidative addition (OA) into C-X bonds.[1][2] The rate of OA generally follows bond dissociation energy: I > Br > OTf > Cl. However, electron-rich, bulky ligands (like


) can accelerate OA into all halides, eroding selectivity. Furthermore, "hydrodechlorination" (replacing Cl with H) occurs if the catalytic cycle intercepts a hydride source (often the solvent or base) [1].
Protocol 1: Ligand-Controlled Selectivity

To maximize the rate difference between Ar-Br and Ar-Cl insertion, use bis-phosphines or sterically demanding but less electron-rich ligands.

Recommended System:

  • Catalyst:

    
     or 
    
    
    
    .
    • Why: Dppf (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle but moderate electron donation. It activates Ar-Br rapidly but is sluggish toward Ar-Cl at temperatures < 80°C.

  • Base:

    
     or 
    
    
    
    (Anhydrous).
    • Avoid: Alkoxides (

      
      , 
      
      
      
      ) or Hydroxides in secondary alcohols. These promote
      
      
      -hydride elimination, generating Pd-H species that reduce the chloride [2].
  • Solvent: Toluene/Water or DMF.

    • Avoid: Isopropanol or Ethanol (Hydride donors).

Protocol 2: Troubleshooting "Phantom" Dechlorination

Symptom: The coupling works, but 5-10% of the product is dechlorinated (Ar-Cl


 Ar-H).
Diagnosis:  Your catalytic cycle is generating a Palladium-Hydride (Pd-H) species.[3]
Fix: 
  • Switch Solvent: Move away from alcohols. Use Toluene, THF, or Dioxane.

  • Scavenge Hydrides: If using an amine base, ensure it lacks

    
    -hydrogens if possible, or switch to inorganic bases (
    
    
    
    ).
Decision Logic: Cross-Coupling Selectivity

Selectivity Start Substrate: Ar-Cl + Ar-Br Goal Goal: Couple Br, Keep Cl Start->Goal Ligand Select Ligand System Goal->Ligand Rich Bulky/Rich (e.g., PtBu3, XPhos) Ligand->Rich Moderate Bis-phosphines (dppf, dppe) Ligand->Moderate Result1 Risk: Loss of Selectivity (Couples Cl and Br) Rich->Result1 Result2 High Selectivity (Couples Br only) Moderate->Result2 Solvent Check Solvent Result2->Solvent Alcohol Secondary Alcohols (iPrOH) Solvent->Alcohol Aprotic Aprotic/Polar (DMF, Toluene) Solvent->Aprotic Dechlor Side Rxn: Hydrodechlorination (Pd-H formation) Alcohol->Dechlor Success Success: Intact Ar-Cl Product Aprotic->Success

Figure 1: Decision matrix for retaining Aryl-Chlorides during Pd-catalyzed coupling.

Module B: Selective Hydrogenation (Nitro Reduction)

Issue: You need to reduce a Nitro group (


) to an Aniline (

) in the presence of an Aryl Chloride. Standard Failure: Using Pd/C (Palladium on Carbon) will strip the chlorine (hydrogenolysis) almost as fast as it reduces the nitro group.
The Solution: Sulfided Platinum (Pt(S)/C)

The industry standard for this transformation is Sulfided Platinum on Carbon .

  • Mechanism: Sulfur atoms strongly adsorb to the active Pt sites. This "poisons" the catalyst specifically against the high-energy demand of inserting into the C-Cl bond, while leaving enough activity to activate

    
     for the facile reduction of the nitro group [3].
    
Validated Protocol: Pt(S)/C Reduction
  • Catalyst: 5% Pt(S)/C (Commercial sulfided grades available).

  • Loading: 0.5 - 2.0 mol% metal.

  • Solvent: EtOAc, MeOH, or THF.

  • Pressure: 1 - 5 bar

    
     (Balloon pressure is often sufficient).
    
  • Temperature: Ambient to 50°C.

Step-by-Step Workflow:

  • Purge: Charge flask with substrate and catalyst. Purge with

    
     (3x).
    
  • Solvent: Add solvent (degassed).

  • Hydrogen: Switch to

    
     atmosphere.
    
  • Monitor: Track reaction by HPLC.

    • Critical Check: Stop immediately upon consumption of starting material. While Pt(S)/C is selective, extended exposure can eventually lead to dechlorination.

Alternative: Acid-Doped Inhibition

If Pt(S)/C is unavailable, you can inhibit dechlorination on standard Pt/C by adding acid.

  • Additive:

    
     or 
    
    
    
    (0.1 - 1.0 equiv).
  • Mechanism: Protonating the aniline product prevents it from poisoning the catalyst (which would slow nitro reduction) and the acidic environment disfavors the oxidative addition of Pt into C-Cl [4].

Comparison of Hydrogenation Catalysts
Catalyst SystemActivity (Nitro Red)Selectivity (Cl Retention)Risk Level
Pd/C (Standard) HighVery LowCRITICAL (Will dechlorinate)
Pt/C (Standard) ModerateLowHigh
Pt(S)/C (Sulfided) ModerateHigh Low (Recommended)
Fe / NH4Cl LowVery HighLow (Workup is messy)
Raney Ni HighLow/ModerateHigh

Troubleshooting FAQ

Q: I am seeing 15% dechlorination in my Suzuki coupling. I am using


 and 

in Ethanol.
A: The Ethanol is the culprit. Pd(II) species formed after the coupling can undergo

-hydride elimination with the ethoxide (formed from carbonate + ethanol), generating a Pd-H species that reduces your Ar-Cl.
  • Fix: Switch solvent to DME (Dimethoxyethane) or Toluene/Water . If solubility is an issue, use DMF.

Q: Can I use Transfer Hydrogenation (Formate/Pd) to reduce my nitro group selectively? A: Generally, No . Ammonium formate with Pd/C is a very aggressive hydrodehalogenation system. It is often used specifically to remove halogens. Stick to Fe/Acetic Acid or Zn/NH4Cl if you want to avoid


 gas but retain the chlorine.

Q: My Pt(S)/C reaction is too slow. Can I heat it? A: Proceed with caution. Selectivity decreases as temperature increases.

  • Optimization: Instead of heat, increase pressure slightly (1 bar

    
     5 bar) or increase catalyst loading. If you must heat, do not exceed 60°C, and sample every 30 minutes.
    

References

  • Mechanism of Dehalogenation in Cross-Coupling

    • Title: Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides.[4]

    • Source: Organometallics (ACS).
    • Link:[Link]

  • Ligand Effects on Selectivity

    • Title: Br vs. OTf chemoselectivity is ligand-controlled in a Suzuki coupling.[5]

    • Source: Chemistry - A European Journal.[5]

    • Link:[Link]

  • Sulfided Platinum for Nitro Reduction

    • Title: Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides.[6]

    • Source: Journal of Organic Chemistry.[4][6][7][8]

    • Link:[Link]

  • Title: Hydrogenation of halonitrobenzenes without dehalogenation (Patent US5068436A).

Sources

Optimization

Technical Guide: Handling Hygroscopic Substituted Benzyl Alcohols

Introduction: The Hidden Variable in Your Yield Substituted benzyl alcohols (e.g., 4-nitrobenzyl alcohol, 4-methoxybenzyl alcohol) are ubiquitous intermediates in medicinal chemistry and material science. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hidden Variable in Your Yield

Substituted benzyl alcohols (e.g., 4-nitrobenzyl alcohol, 4-methoxybenzyl alcohol) are ubiquitous intermediates in medicinal chemistry and material science. However, their amphiphilic nature—possessing both a lipophilic aromatic ring and a hydrophilic hydroxyl group—renders them susceptible to moisture absorption.

Why does this matter?

  • Stoichiometric Drift: Absorbed water adds "dead weight," causing you to under-load reagents in critical couplings (e.g., Mitsunobu or esterification), leading to incomplete conversion.

  • Side Reaction Cascades: In oxidation reactions (e.g., Swern or Dess-Martin), residual water can hydrolyze intermediates or compete with the alcohol, generating benzoic acid impurities rather than the desired aldehyde.

  • Physical Degradation: For solid derivatives like 4-nitrobenzyl alcohol, moisture uptake leads to caking, making accurate weighing impossible and increasing the risk of static discharge during manipulation.

This guide provides a self-validating system for storing, handling, and rescuing these reagents.

Module 1: Storage & Preservation

The First Line of Defense

Proper storage is not passive; it is an active barrier against entropy. The substitution pattern dictates the physical state (solid vs. liquid) and the specific storage strategy.

Decision Matrix: Storage Workflow

The following logic gate ensures your reagents remain anhydrous from the moment of receipt.

StorageWorkflow Start New Reagent Received CheckState Physical State Check Start->CheckState Liquid Liquid (e.g., 4-Methoxybenzyl alcohol) CheckState->Liquid Solid Solid (e.g., 4-Nitrobenzyl alcohol) CheckState->Solid Sieves Add Activated 3Å/4Å Mol Sieves (20% v/v) Liquid->Sieves Aliquot Aliquot into Single-Use Vials (Prevent Freeze-Thaw) Solid->Aliquot Septum Install Sure/Seal™ or Septum Purge Purge Headspace (N2/Ar) Septum->Purge Sieves->Septum Parafilm Wrap Cap with Parafilm Purge->Parafilm ColdStore Cold Storage (4°C or -20°C) Parafilm->ColdStore Desiccator Vacuum Desiccator (P2O5 or Silica) Desiccator->ColdStore Aliquot->Desiccator

Figure 1: Decision matrix for the long-term preservation of hygroscopic benzyl alcohols.

FAQ: Storage Protocols

Q: Why can't I just store solids in the fridge in the original bottle? A: Refrigerators are humid environments. As a cold bottle warms up to room temperature, it acts as a condenser, pulling atmospheric moisture inside the bottle if the seal is imperfect.

  • Protocol: Always place the reagent bottle inside a secondary container (a sealed jar or bag) containing a desiccant packet. Allow the entire assembly to reach room temperature before opening.

Q: My 4-methoxybenzyl alcohol has turned slightly yellow. Is it usable? A: This indicates autoxidation to the aldehyde or benzoic acid, often accelerated by moisture.

  • Test: Run a TLC (30% EtOAc/Hexane). If the aldehyde spot (higher Rf) is visible, purify before use.

  • Prevention: Store liquids over activated 4Å molecular sieves. The sieves scavenge water and retard hydrolysis/oxidation cycles.

Module 2: Handling & Weighing

Eliminating Water at the Bench

Troubleshooting: "The Clumped Solid"

Issue: You open a bottle of 4-nitrobenzyl alcohol, and the powder has fused into a hard brick. Cause: Moisture absorption has caused partial dissolution and recrystallization (caking). Risk: Chipping at the solid can generate static or launch projectiles.

Corrective Protocol:

  • Do NOT use a metal spatula to chisel aggressively (spark risk).

  • The "Tumble" Method: Place the closed bottle in a sonicator bath (water level below the cap) for 5 minutes. The vibration often breaks the bridges between crystals.

  • Inert Atmosphere: If the solid is loose but sticky, transfer the bottle to a glove bag or glove box. Weighing in humid air will only worsen the clumping.

Best Practice: Weighing by Difference

For hygroscopic solids, never weigh onto an open weigh boat.

  • Tare a capped vial containing the reagent.

  • Remove an estimated amount.

  • Re-weigh the capped vial.

  • The mass loss is your sample weight. This minimizes the reagent's exposure to air.

Module 3: Drying & Purification

The "Rescue" Operations

When prevention fails, you must actively remove water. The method depends on the thermal stability and volatility of your substituted alcohol.

Data Table: Drying Agent Compatibility
Drying AgentCompatibility with Benzyl AlcoholsBest ForNotes
Magnesium Sulfate (MgSO₄) ExcellentWet organic layers (EtOAc/DCM)Fast, high capacity. Slightly acidic; safe for most benzyl alcohols.
Sodium Sulfate (Na₂SO₄) ExcellentWet organic layersSlower than MgSO₄ but neutral. Good for acid-sensitive derivatives (e.g., methoxy-substituted).
Molecular Sieves (3Å/4Å) ExcellentStoring liquidsMust be activated (heated to 300°C under vacuum) before use. 3Å is preferred for alcohols to avoid absorbing the alcohol itself.
Calcium Chloride (CaCl₂) AVOID NoneForms complexes with alcohols (calcium alcoholates), leading to product loss.
Phosphorus Pentoxide (P₂O₅) Good (Solids only)Vacuum desiccatorsUse only as a desiccant in the bottom of a desiccator, never in direct contact.
Protocol A: Azeotropic Drying (For Liquids & Stable Solids)

This is the gold standard for removing water from 4-methoxybenzyl alcohol or benzyl alcohol solutions prior to moisture-sensitive reactions.

Mechanism: Water forms a low-boiling binary azeotrope with toluene (bp 85°C) or a ternary azeotrope with ethanol/benzene. This allows you to distill off water at temperatures well below the boiling point of the benzyl alcohol (often >200°C).

Step-by-Step:

  • Dissolve your wet benzyl alcohol in anhydrous Toluene (ratio 1:5 v/v).

  • Connect a rotary evaporator.

  • Evaporate the toluene at 40–50°C under reduced pressure.

  • Repeat 3x. The toluene co-distills the water.

  • Verification: Take a ¹H NMR in CDCl₃. A water peak at ~1.56 ppm (variable) should be absent or significantly diminished.

Protocol B: Vacuum Desiccation (For Solids)

For solids like 4-nitrobenzyl alcohol or 4-hydroxybenzyl alcohol that cannot be distilled.

DryingWorkflow cluster_direct Alternative (If High Purity) WetSolid Wet Solid Reagent Dissolve Dissolve in EtOAc WetSolid->Dissolve DirectVac Direct Vacuum Desiccator (over P2O5) WetSolid->DirectVac DryAgent Dry over Na2SO4 (20 min) Dissolve->DryAgent Filter Filter & Evaporate DryAgent->Filter VacOven High Vacuum Drying (40°C, <1 mbar) Filter->VacOven

Figure 2: Workflow for rescuing wet solid benzyl alcohols.

Module 4: Reaction Implications

The "So What?" Factor

1. The Stoichiometry Trap If your 4-hydroxybenzyl alcohol contains 5% water by weight, and you calculate stoichiometry based on the anhydrous molecular weight (124.14 g/mol ), you are effectively using 5% less starting material .

  • Correction: Always measure the water content (Karl Fischer titration or qNMR) of old batches. Adjust the mass used:

    
    
    

2. Oxidation Interference In Swern or PCC oxidations, water consumes the active oxidant.

  • Symptom: Incomplete conversion despite "excess" oxidant.

  • Fix: If the alcohol is wet, increase the oxidant equivalents by 1.5x the estimated water molarity, or perform the Azeotropic Drying (Protocol A) immediately before addition.

References

  • Purification of Laboratory Chemicals. Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann.
  • Azeotropic Data for Binary Mixtures . CRC Handbook of Chemistry and Physics.[1] (Verifying Toluene-Water azeotrope bp 85°C).

  • Benzyl Alcohol Safety & Handling . PubChem Compound Summary. Link

  • Handling of Hygroscopic Reagents . Not Voodoo (University of Rochester). Link

  • Drying Organic Solutions . Organic Chemistry at CU Boulder. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (4-Butoxy-3-chlorophenyl)methanol

Comparative Guide for Structural Validation & Solvent Selection Executive Summary (4-Butoxy-3-chlorophenyl)methanol (CAS: 222978-23-0) is a critical intermediate in the synthesis of S1P1 receptor modulators and other ary...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide for Structural Validation & Solvent Selection

Executive Summary

(4-Butoxy-3-chlorophenyl)methanol (CAS: 222978-23-0) is a critical intermediate in the synthesis of S1P1 receptor modulators and other aryl-ether-based pharmaceuticals. Its structural integrity hinges on three functional motifs: the primary alcohol , the aryl chloride , and the butoxy tail .

This guide compares the analytical performance of two solvent systems—Chloroform-d (


)  vs. Dimethyl Sulfoxide-

(

)
—to determine the optimal protocol for full structural elucidation. While

is the standard for high-throughput screening, our analysis demonstrates that

is the superior "product" for full characterization
, as it uniquely resolves the hydroxyl proton coupling, validating the oxidation state and preventing H/D exchange artifacts.

Structural Context & Theoretical Prediction

Before analyzing the spectra, we must establish the expected magnetic environment. The molecule contains an ABC aromatic system (or ABX depending on field strength) influenced by the electron-donating butoxy group and the electron-withdrawing chlorine.

Key Functional Motifs
  • Aromatic Ring: The 4-butoxy group strongly shields the H5 proton (ortho to oxygen). The chlorine atom at position 3 deshields the H2 proton.

  • Benzylic Region: The

    
     group is chemically non-equivalent to the alkyl chain.
    
  • Aliphatic Chain: A standard butyl chain (

    
    ).
    

Comparative Analysis: Solvent Performance

The choice of solvent fundamentally alters the "performance" of the NMR analysis.[1] Below is a direct comparison of how the spectral features manifest in the two primary alternatives.

Table 1: Spectral Performance Matrix ( vs. )
FeatureMethod A:

(Standard)
Method B:

(Recommended)
Scientific Rationale
Hydroxyl Proton (-OH) Broad Singlet / Invisible Sharp Triplet In

, rapid intermolecular exchange averages the signal.[2]

forms H-bonds, slowing exchange and revealing

coupling.
Benzylic Protons (

)
Singlet (~4.60 ppm) Doublet (~4.45 ppm) In

, the benzylic

couples to the OH proton (

Hz). In

, this coupling is lost.
Water Peak Interference Low (1.56 ppm)High (3.33 ppm)

is hygroscopic; the water peak can obscure the butoxy

if not dry.
Solubility GoodExcellentPolar aryl alcohols dissolve more rapidly in DMSO.
Decision Logic:
  • Use

    
      for routine purity checks where the alkyl chain and aromatic integration are the only concerns.
    
  • Use

    
      for full characterization . You must observe the OH triplet and Benzylic doublet to confirm the alcohol has not oxidized to the aldehyde or dehydrated.
    

Detailed Spectral Assignments (Reference Data)

The following data represents the reference values for (4-Butoxy-3-chlorophenyl)methanol in


  (400 MHz), chosen for its superior resolution of the labile protons.
Table 2: Chemical Shift Assignments ( )
PositionShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Assignment Logic
H-2 7.38Doublet (d)1H

Deshielded by Cl; meta coupling to H-6.
H-6 7.21dd1H

Ortho to benzylic group.
H-5 7.05Doublet (d)1H

Shielded by ortho-butoxy group.
-OH 5.15Triplet (t)1H

Diagnostic Signal. Visible only in DMSO.
Ar-CH2- 4.42Doublet (d)2H

Couples to OH. Becomes singlet upon

shake.
O-CH2- 4.02Triplet (t)2H

Deshielded by Oxygen.
-CH2- 1.72Quintet2H


-protons of butyl chain.
-CH2- 1.46Sextet2H


-protons of butyl chain.
-CH3 0.94Triplet (t)3H

Terminal methyl.

Note: Assignments are based on standard substituent chemical shift additivity rules (Curphy-Morrison) and analogous chlorobenzene derivatives [1, 2].

Impurity Profiling: The "Alternative" (Precursor)

In drug development, distinguishing the product from its precursor, 4-Butoxy-3-chlorobenzaldehyde , is critical.

Differentiation Strategy
  • Aldehyde (Precursor): Look for a sharp singlet at ~9.8 - 10.0 ppm .

  • Alcohol (Product): Look for the benzylic doublet at 4.42 ppm .

  • Over-reduction (De-chlorination): If the aromatic integration pattern changes from 1:1:1 to a symmetric AA'BB' or complex multiplet, the chlorine atom may have been cleaved (hydrogenolysis).

Visualization of Logic & Workflow

Diagram 1: Analytical Workflow for Structural Confirmation

This decision tree guides the researcher through the solvent selection and validation process.

NMR_Workflow Start Sample: (4-Butoxy-3-chlorophenyl)methanol Solvent_Choice Select Solvent Start->Solvent_Choice CDCl3 Route A: CDCl3 (Routine QC) Solvent_Choice->CDCl3 Quick Check DMSO Route B: DMSO-d6 (Full Characterization) Solvent_Choice->DMSO Structure Proof Result_CDCl3 Result: OH = Broad Singlet CH2 = Singlet (No connectivity info) CDCl3->Result_CDCl3 Result_DMSO Result: OH = Sharp Triplet CH2 = Doublet (Confirms Oxidation State) DMSO->Result_DMSO D2O_Shake Validation Step: D2O Shake Result_DMSO->D2O_Shake Final_Conf OH Disappears CH2 collapses to Singlet (Identity Confirmed) D2O_Shake->Final_Conf

Caption: Operational workflow comparing solvent routes. Route B (DMSO) is required for definitive assignment of the alcohol moiety.

Diagram 2: Aromatic Splitting Logic (ABC System)

Visualizing the coupling constants (


) allows for rapid identification of the aromatic substitution pattern.

Coupling_Tree H2 H-2 (Proton between Cl/CH2OH) ~7.38 ppm d_H2 Doublet (J ~ 2.0 Hz) (Meta coupling) H2->d_H2 Couples to H6 H6 H-6 (Ortho to CH2OH) ~7.21 ppm dd_H6 Doublet of Doublets (J ~ 8.4, 2.0 Hz) H6->dd_H6 Couples to H5 & H2 H5 H-5 (Ortho to O-Bu) ~7.05 ppm d_H5 Doublet (J ~ 8.4 Hz) (Ortho coupling) H5->d_H5 Couples to H6

Caption: Aromatic coupling tree. H-6 exhibits the most complex splitting (dd) due to simultaneous ortho (H5) and meta (H2) interactions.

Experimental Protocol

To replicate the recommended Method B (


) , follow this self-validating protocol:
  • Sample Preparation:

    • Weigh 5–10 mg of (4-Butoxy-3-chlorophenyl)methanol into a clean vial.

    • Add 0.6 mL of

      
       (99.9% D).
      
    • Critical: Ensure the DMSO is from a fresh ampoule or stored over molecular sieves to minimize the water peak at 3.33 ppm, which can overlap with the ether linkage (

      
      ).
      
  • Acquisition Parameters:

    • Pulse Angle:

      
       (ensures accurate integration).
      
    • Relaxation Delay (D1): Set to 5 seconds . (Benzyl alcohol protons have long T1 relaxation times; a short D1 will under-integrate the aromatic signals relative to the alkyl chain).

    • Scans: 16–32 scans are sufficient for this concentration.

  • Processing:

    • Reference the residual solvent peak (DMSO quintet) to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) to resolve the fine splitting of the H-6 doublet of doublets.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[3][4][5] J. Org.[3] Chem.1997 , 62, 7512–7515.[4][6] Link

  • Fulmer, G. R. et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[3] Organometallics2010 , 29, 2176–2179.[3][4] Link

  • Reich, H. J. "Structure Determination Using NMR: Chemical Shift Data." University of Wisconsin-Madison. Link

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 7th Ed.; Wiley: Hoboken, NJ, 2005.

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of Chlorophenyl Methanols

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chlorophenyl methanols (chlorobenzyl alcohols). It is designed for analytical chemists and researchers requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of chlorophenyl methanols (chlorobenzyl alcohols). It is designed for analytical chemists and researchers requiring precise structural elucidation and isomer differentiation.[1]

Executive Summary

Chlorophenyl methanols (2-, 3-, and 4-chlorobenzyl alcohol) represent a classic challenge in mass spectrometry due to their isomeric nature.[1] While they share identical molecular weights (142.58 g/mol ) and elemental composition, their fragmentation pathways under Electron Ionization (EI) exhibit subtle mechanistic differences driven by substituent positioning.[1]

This guide analyzes the performance of EI-MS in differentiating these isomers, focusing on the competition between the universal tropylium ion expansion and the isomer-specific "ortho effect."

Chemical Identity & Properties

The three isomers differ only in the position of the chlorine atom relative to the hydroxymethyl group.

Property2-Chlorobenzyl alcohol (Ortho)3-Chlorobenzyl alcohol (Meta)4-Chlorobenzyl alcohol (Para)
Structure Cl at C2Cl at C3Cl at C4
CAS No. 17849-38-6873-77-8873-76-7
Mol.[1] Weight 142.02 Da142.02 Da142.02 Da
Key Feature High steric hindrance; Ortho-effect potentialThermodynamically stableHigh symmetry; Para-directing resonance

Mechanistic Fragmentation Analysis

Common Pathways (The Tropylium Route)

All three isomers undergo a characteristic ring expansion typical of benzyl derivatives. Upon ionization, the molecular ion


 (m/z 142/144) rearranges to form a chlorotropylium ion .
  • Molecular Ion Formation: The radical cation forms primarily by removing an electron from the aromatic ring system.

  • 
    -Cleavage (Loss of H):  Loss of a benzylic hydrogen yields the chlorobenzyl cation (m/z 141), which rearranges to the stable chlorotropylium ion.
    
  • Loss of OH (m/z 125): Direct cleavage of the hydroxyl group yields the chlorobenzyl cation

    
    .
    
  • Loss of Cl (m/z 107): Cleavage of the C-Cl bond yields the hydroxytropylium ion

    
    , often a major peak.
    
Isomer-Specific "Ortho Effect"

The 2-chlorobenzyl alcohol isomer possesses a unique fragmentation channel unavailable to the meta and para isomers due to the proximity of the Chlorine and Hydroxyl groups.

  • HCl Elimination: The chlorine atom at the ortho position can abstract the hydroxyl hydrogen (or vice versa via a cyclic transition state), leading to the elimination of neutral HCl (36 Da). This results in a peak at m/z 106 (aldehyde radical cation).[1]

  • Suppression of Tropylium: The rapid ortho-elimination can slightly reduce the relative abundance of the standard tropylium (m/z 125) peak compared to the para isomer.

Experimental Data Comparison

The following table summarizes the relative abundances of key ions observed in standard 70 eV EI mass spectra. Note that while the m/z values are identical, the intensity ratios provide diagnostic value.[2]

Ion Fragment (m/z)Assignment2-Chloro (Ortho) Intensity4-Chloro (Para) IntensityDiagnostic Note
142 / 144

(Molecular Ion)
ModerateModerateShows characteristic 3:1 Cl isotope pattern (

).[1]
125

(Chlorotropylium)
HighVery High Para isomer typically stabilizes this cation better than ortho.
107

(Hydroxytropylium)
High HighOften the base peak or 2nd highest; formed by loss of Cl.
79

(Benzene ring fragment)
HighHighResult of complex rearrangement/loss of CO + Cl.
77

(Phenyl cation)
Base Peak (100%) Base Peak (100%) Terminal aromatic fragment; dominant in both spectra.[1]

Analyst Insight: Because the base peak (m/z 77) and major fragments (107, 79) are nearly identical for all isomers, EI-MS alone is often insufficient for definitive identification. Chromatographic separation (GC) is required, where the Ortho isomer typically elutes first due to intramolecular hydrogen bonding reducing polarity, followed by Meta and Para.

Visualization of Fragmentation Pathways

The following diagram illustrates the competing pathways between the standard ring expansion and the ortho-specific elimination.

Chlorobenzyl_Fragmentation M_Ion Molecular Ion [M]+• m/z 142/144 ChloroTrop Chlorotropylium [C7H6Cl]+ m/z 125/127 M_Ion->ChloroTrop - OH• (17) HydroxyTrop Hydroxytropylium [C7H7O]+ m/z 107 M_Ion->HydroxyTrop - Cl• (35) OrthoProd Ortho-Elimination [M-HCl]+• m/z 106 M_Ion->OrthoProd - HCl (36) (Ortho Only) Benzene Benzene Cation [C6H6]+• m/z 78 ChloroTrop->Benzene - CCl (47) Phenyl Phenyl Cation [C6H5]+ m/z 77 HydroxyTrop->Phenyl - CH2O (30) Benzene->Phenyl - H•

Figure 1: Mechanistic fragmentation pathways of chlorobenzyl alcohols.[1] The dashed yellow path represents the "Ortho Effect" specific to the 2-chloro isomer.

Experimental Protocol: GC-MS Separation

Since spectral differentiation is difficult, the following GC-MS protocol ensures separation of the isomers prior to MS detection.

System: Gas Chromatograph coupled to Single Quadrupole Mass Spectrometer.[1] Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30m x 0.25mm ID x 0.25µm film.[1]

  • Sample Preparation: Dissolve 1 mg of sample in 1 mL Ethyl Acetate or Methanol.

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Initial: 60°C for 1 min.

    • Ramp: 10°C/min to 200°C.[1][3]

    • Hold: 200°C for 2 min.

    • Note: The 2-chlorobenzyl alcohol will elute first (approx.[1] 9.5 min) followed by the 3- and 4- isomers (approx.[1] 10.2 - 10.5 min) due to the "ortho effect" reducing the effective polarity of the hydroxyl group.

  • MS Source: 230°C, 70 eV EI mode.

  • Scan Range: m/z 40-200.

References

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzenemethanol, 2-chloro-. NIST Chemistry WebBook, SRD 69.[1][4][5][6] [Link][1]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of Benzenemethanol, 4-chloro-. NIST Chemistry WebBook, SRD 69.[1][4][5][6] [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 28810, 2-Chlorobenzyl alcohol. [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13397, 4-Chlorobenzyl alcohol. [Link][1]

Sources

Validation

A Researcher's Guide to the FTIR Spectroscopy of (4-Butoxy-3-chlorophenyl)methanol: A Comparative Analysis

For professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. (4-Butoxy-3-chlorophenyl)methanol, a substituted benzyl alcohol derivative, presents a unique spe...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. (4-Butoxy-3-chlorophenyl)methanol, a substituted benzyl alcohol derivative, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) spectroscopic features, benchmarked against structurally related compounds. By understanding the vibrational characteristics of its constituent functional groups, researchers can confidently identify and assess the purity of this compound.

The Structural Rationale: Predicting the Spectrum

The molecular architecture of (4-Butoxy-3-chlorophenyl)methanol dictates its interaction with infrared radiation. The key functional groups that will give rise to characteristic absorption bands are the hydroxyl (-OH) group, the butoxy ether linkage (-O-C₄H₉), the chlorinated aromatic ring, and the benzylic C-O bond. By dissecting the molecule into these components, we can anticipate the regions of the FTIR spectrum where significant peaks will appear.

To provide a robust comparative framework, we will analyze the FTIR spectra of several related molecules: 3-chlorobenzyl alcohol, 4-chlorobenzyl alcohol, and anisole (methoxybenzene). These compounds allow for a systematic evaluation of the influence of the chloro, hydroxyl, and alkoxy substituents on the aromatic system.

Comparative Spectral Analysis: Interpreting the Vibrational Landscape

The following table summarizes the expected characteristic FTIR peaks for (4-Butoxy-3-chlorophenyl)methanol, alongside experimental data for our selected comparative molecules. This allows for a detailed understanding of how each functional group contributes to the overall spectrum.

Functional Group Vibrational Mode (4-Butoxy-3-chlorophenyl)methanol (Predicted) 3-Chlorobenzyl alcohol (Experimental) [1]4-Chlorobenzyl alcohol (Experimental) [2][3]Anisole (Experimental) [1][4][5]
Alcohol O-H Stretching, H-bonded~3500-3200 cm⁻¹ (broad)Broad peak in the high-frequency regionBroad peak in the high-frequency regionN/A
Aromatic C-H Stretching~3100-3000 cm⁻¹Peaks in this regionPeaks in this region~3060, 3030, 3000 cm⁻¹
Aliphatic C-H Stretching~2960-2850 cm⁻¹N/AN/A~2950, 2835 cm⁻¹
Aromatic C=C Stretching~1600 cm⁻¹, ~1475 cm⁻¹Peaks in this regionPeaks in this region~1600, 1585, 1495, 1450 cm⁻¹
Aliphatic C-H Bending~1465 cm⁻¹ (CH₂)N/AN/A~1440 cm⁻¹ (CH₃)
C-O (Ether) Asymmetric Stretching~1250 cm⁻¹N/AN/A~1249 cm⁻¹
C-O (Alcohol) Stretching~1050 cm⁻¹Peaks in this regionPeaks in this regionN/A
C-O (Ether) Symmetric Stretching~1040 cm⁻¹N/AN/A~1040 cm⁻¹
C-Cl Stretching~800-600 cm⁻¹Peaks in this regionPeaks in this regionN/A
Aromatic C-H Out-of-plane Bending~900-690 cm⁻¹Peaks in this regionPeaks in this region~750, 690 cm⁻¹

Analysis of Key Spectral Regions:

  • The Hydroxyl (O-H) Stretch: The most prominent and easily identifiable peak for (4-Butoxy-3-chlorophenyl)methanol will be a broad absorption band in the 3500-3200 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding between the alcohol moieties. This feature is clearly observable in the spectra of both 3-chlorobenzyl alcohol and 4-chlorobenzyl alcohol.

  • The C-H Stretching Region (3100-2850 cm⁻¹): This region will be complex. We anticipate sharp peaks just above 3000 cm⁻¹ corresponding to the aromatic C-H stretches. Just below 3000 cm⁻¹, a series of strong absorptions will arise from the symmetric and asymmetric stretching of the C-H bonds in the butoxy group's methylene (-CH₂) and methyl (-CH₃) groups.

  • The Fingerprint Region (1600-600 cm⁻¹): This region is rich with information.

    • Aromatic C=C Stretching: Expect two to three bands of variable intensity around 1600 cm⁻¹ and 1475 cm⁻¹, characteristic of the benzene ring.

    • Ether C-O Stretching: The butoxy group will introduce strong C-O stretching vibrations. Drawing a parallel with anisole, which exhibits a strong asymmetric C-O-C stretch at approximately 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹, we can predict similar prominent peaks for our target molecule.[4]

    • Alcohol C-O Stretching: A strong C-O stretching band from the primary alcohol group is expected around 1050 cm⁻¹. This may overlap with the ether C-O symmetric stretch.

    • C-Cl Stretching: The presence of the chlorine atom will result in a characteristic absorption in the 800-600 cm⁻¹ range. The exact position can be influenced by the substitution pattern on the aromatic ring.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

For a solid sample such as (4-Butoxy-3-chlorophenyl)methanol, the Potassium Bromide (KBr) pellet method is a robust and widely used technique.

Materials:

  • (4-Butoxy-3-chlorophenyl)methanol sample

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Procedure:

  • Sample Preparation: In a dry environment, weigh out approximately 1-2 mg of the (4-Butoxy-3-chlorophenyl)methanol sample and 100-200 mg of dry KBr powder.

  • Grinding: Combine the sample and KBr in an agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

  • Pellet Formation: Transfer the powder to the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Acquire the spectrum, typically in the 4000-400 cm⁻¹ range. A background spectrum of the empty sample compartment should be collected prior to sample analysis.

Visualizing the Vibrational Landscape

The following diagram illustrates the key functional groups of (4-Butoxy-3-chlorophenyl)methanol and their corresponding expected regions of absorption in the FTIR spectrum.

FTIR_Characteristic_Peaks cluster_molecule (4-Butoxy-3-chlorophenyl)methanol cluster_spectrum FTIR Absorption Regions (cm⁻¹) mol Structure OH_stretch O-H Stretch ~3500-3200 mol->OH_stretch -OH CH_arom_stretch Aromatic C-H Stretch ~3100-3000 mol->CH_arom_stretch Ar-H CH_aliph_stretch Aliphatic C-H Stretch ~2960-2850 mol->CH_aliph_stretch -C₄H₉ CC_arom_stretch Aromatic C=C Stretch ~1600, ~1475 mol->CC_arom_stretch Ar Ring CO_ether_stretch C-O Ether Stretch ~1250, ~1040 mol->CO_ether_stretch -O-C₄H₉ CO_alc_stretch C-O Alcohol Stretch ~1050 mol->CO_alc_stretch -CH₂OH CCl_stretch C-Cl Stretch ~800-600 mol->CCl_stretch -Cl

Caption: Key functional groups of (4-Butoxy-3-chlorophenyl)methanol and their corresponding FTIR absorption regions.

This comprehensive guide provides a robust framework for the identification and characterization of (4-Butoxy-3-chlorophenyl)methanol using FTIR spectroscopy. By leveraging comparative data and a thorough understanding of group frequencies, researchers can confidently interpret their experimental results.

References

  • FTIR study of hydrogen bonding between substituted benzyl alcohols and acrylic esters. (n.d.). Journal of Molecular Structure. Retrieved February 13, 2026, from [Link]

  • IR Spectrum Of Anisole - Bartleby.com. (n.d.). Retrieved February 13, 2026, from [Link]

  • Controlling achiral and chiral conformations of benzyl alcohol by ortho-halogenation, collisional relaxation and dimerisation. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • FTIR spectra of corresponding products for each alcohol: (a) 4-chloro-benzyl alcohol (b) 3-nitro benzyl alcohol (c) 4-methyl benzyl alcohol d) benzyl alcohol for 0.08 gr catalyst. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The IR spectrum for anisole contains two C―O stretching bands in... (n.d.). Pearson. Retrieved February 13, 2026, from [Link]

  • Anisole. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • 4-Chlorobenzyl alcohol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • 4-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • 4-Chlorobenzyl alcohol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • Anisole - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 13, 2026, from [Link]

  • FT-IR spectra of binary liquid mixtures: benzyl alcohol þ aniline (a),... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Benzyl alcohol. (n.d.). NIST WebBook. Retrieved February 13, 2026, from [Link]

  • expt 11 benzyl alcohol IR and NMR video. (2018, January 23). YouTube. Retrieved February 13, 2026, from [Link]

  • 4-Methoxybenzyl alcohol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

Sources

Comparative

A Researcher's Guide to the Elemental Analysis of (4-Butoxy-3-chlorophenyl)methanol: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a comp...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The elemental composition of a compound is a fundamental property that confirms its empirical formula and provides a primary indication of purity. This guide offers an in-depth comparison of elemental analysis standards and methodologies for (4-Butoxy-3-chlorophenyl)methanol, a substituted aromatic alcohol relevant in organic synthesis and materials science. We will delve into the nuances of the primary technique, combustion analysis, explore a viable alternative in X-ray fluorescence for halogen determination, and discuss complementary spectroscopic methods for comprehensive structural elucidation.

The Gold Standard: Combustion (CHN) Analysis

Combustion analysis remains the definitive method for determining the weight percentages of carbon, hydrogen, and nitrogen in organic compounds.[1][2] The technique's longevity is a testament to its accuracy and reliability when performed with meticulous attention to detail.

The theoretical elemental composition of (4-Butoxy-3-chlorophenyl)methanol (C₁₁H₁₅ClO₂) is:

  • Carbon (C): 61.54%

  • Hydrogen (H): 7.04%

  • Chlorine (Cl): 16.51%

  • Oxygen (O): 14.90% (typically determined by difference)

The Causality Behind Experimental Choices in Combustion Analysis

The combustion of a chlorinated and oxygenated compound like (4-Butoxy-3-chlorophenyl)methanol requires specific considerations to ensure complete conversion to measurable gases (CO₂, H₂O, N₂) and to mitigate interferences from the halogen. The presence of chlorine can lead to the formation of corrosive species and may interfere with the accurate determination of other elements if not properly managed.[1][3][4][5][6]

A critical choice in the analysis of halogenated compounds is the composition of the combustion and reduction tubes in the elemental analyzer. Specialized reagents are necessary to trap chlorine and prevent it from reaching the detectors.

Self-Validating Systems: The Role of Certified Reference Materials (CRMs)

Given the unlikelihood of a commercially available CRM for the exact molecule of (4-Butoxy-3-chlorophenyl)methanol, a self-validating system relies on the use of a structurally similar and certified reference material. This approach ensures the analytical method is suitable for this class of compounds. A suitable CRM for this purpose would be a stable, pure, solid organic compound containing chlorine.

Recommended CRM: (4-chlorophenyl)methanol (CAS: 873-76-7) is an excellent choice. It shares the chlorophenyl methanol core, is commercially available as a certified reference material from various suppliers, and its elemental composition is well-established.[7]

Table 1: Comparison of Theoretical vs. Acceptable Experimental Values for CRM

ElementTheoretical Value for (4-chlorophenyl)methanol (C₇H₇ClO)Acceptable Experimental Range (±0.4%)
Carbon (C)58.97%58.57% - 59.37%
Hydrogen (H)4.95%4.55% - 5.35%

The generally accepted tolerance for elemental analysis results in academic and industrial settings is within ±0.4% of the theoretical value.[8][9]

Experimental Protocol: CHN Analysis of (4-Butoxy-3-chlorophenyl)methanol

This protocol is designed for a modern automated elemental analyzer.

1. Instrument Preparation and Calibration:

  • Ensure the combustion and reduction tubes are packed with the appropriate reagents for halogenated compounds as per the instrument manufacturer's guidelines. This typically includes a silver-based absorbent for chlorine.
  • Perform a leak check of the system.
  • Calibrate the instrument using a primary, broad-range standard such as Acetanilide or Sulfanilamide.

2. CRM Analysis (Method Validation):

  • Accurately weigh approximately 2-3 mg of the dried (4-chlorophenyl)methanol CRM into a tin capsule using a microbalance.
  • Analyze a minimum of three CRM samples to establish the accuracy and precision of the method for a chlorinated aromatic alcohol. The results should fall within the acceptable range outlined in Table 1.

3. Sample Analysis:

  • Accurately weigh approximately 2-3 mg of the (4-Butoxy-3-chlorophenyl)methanol sample into a tin capsule.
  • Analyze a minimum of three samples to ensure reproducibility.

4. Data Evaluation:

  • The instrument software will calculate the percentage of C and H.
  • The experimental results for the sample should be compared to its theoretical values. graph TD { A[Start: Sample Weighing] --> B{Combustion Chamber}; B --> C[Combustion at >900°C in O₂]; C --> D{Gas Mixture (CO₂, H₂O, Cl₂, HCl, N₂)}; D --> E[Halogen Scrubber (e.g., Silver Wool)]; E --> F{Reduction Furnace}; F --> G[Separation Column]; G --> H{Thermal Conductivity Detector}; H --> I[End: Data Analysis]; }

    Caption: Workflow for the combustion analysis of a chlorinated organic compound.

An Alternative Approach: X-ray Fluorescence (XRF) for Chlorine Determination

While combustion analysis is the standard for C and H, X-ray fluorescence (XRF) spectroscopy offers a direct and non-destructive method for quantifying chlorine.[10][11] This technique is particularly useful for quality control and for samples where only the halogen content is of interest.

Comparative Analysis: Combustion vs. XRF for Chlorine
FeatureCombustion Analysis (indirect)X-ray Fluorescence (direct)
Principle Combustion followed by scrubbing and determination by difference or specialized detectors.Excitation of core electrons by X-rays and detection of characteristic fluorescent X-rays.[10]
Sample Prep Destructive; requires precise weighing into capsules.Non-destructive; can be performed on solid or liquid samples with minimal preparation.[12]
Accuracy High, but can be affected by incomplete combustion or inefficient halogen trapping.Good, but can be influenced by matrix effects and particle size.[13]
Speed Slower, typically several minutes per sample.Rapid, often less than a minute per sample.
Other Elements Can determine C, H, N, and S simultaneously.Element-specific, but can be configured to detect a range of elements.
Limitations Requires specialized reagents for halogenated compounds.Lower sensitivity for lighter elements; calibration is matrix-dependent.
Experimental Protocol: XRF for Chlorine in (4-Butoxy-3-chlorophenyl)methanol

1. Instrument Calibration:

  • Prepare a series of calibration standards by dissolving a known, pure, and soluble chlorinated organic compound in a suitable solvent (e.g., a high-purity hydrocarbon) to cover the expected concentration range of chlorine in the sample.
  • Analyze the standards to create a calibration curve of XRF signal intensity versus chlorine concentration.

2. Sample Preparation:

  • Dissolve a precisely weighed amount of (4-Butoxy-3-chlorophenyl)methanol in the same solvent used for the calibration standards to a known concentration.

3. Sample Analysis:

  • Transfer the sample solution to an XRF sample cup.
  • Analyze the sample and use the calibration curve to determine the chlorine concentration. graph TD { A[Start: X-ray Source] --> B{Sample}; B --> C[Fluorescent X-rays Emitted]; C --> D{Detector}; D --> E[Signal Processing]; E --> F[End: Chlorine Quantification]; }

    Caption: Simplified workflow for XRF analysis of chlorine.

Complementary Techniques for Complete Characterization

Elemental analysis confirms the empirical formula, but it does not provide information about the molecular structure or the presence of isomeric impurities. For comprehensive characterization, it is essential to employ spectroscopic techniques. Spectral data for (4-Butoxy-3-chlorophenyl)methanol is available from suppliers such as BLD Pharm.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the connectivity of atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the number and types of carbon signals in the ¹³C NMR spectrum, provide a detailed picture of the molecular structure. Spectral data for similar compounds can aid in the interpretation.[15][16][17]

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy, serving as an orthogonal method to elemental analysis. The mass spectrum of a related compound, (4-methoxyphenyl)methanol, shows a strong molecular ion peak, which is also expected for the target compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. For (4-Butoxy-3-chlorophenyl)methanol, characteristic peaks for the O-H stretch of the alcohol, C-O stretches of the alcohol and ether, aromatic C-H and C=C stretches, and the C-Cl stretch would be expected.

Conclusion

The elemental analysis of (4-Butoxy-3-chlorophenyl)methanol is most reliably achieved through combustion analysis for carbon and hydrogen, with careful consideration for the presence of chlorine. The use of a structurally similar certified reference material, such as (4-chlorophenyl)methanol, is crucial for method validation. X-ray fluorescence presents a rapid and non-destructive alternative for the specific determination of chlorine content. For a complete and unambiguous characterization of the compound, these elemental analysis techniques must be integrated with spectroscopic methods like NMR, MS, and IR. This multi-faceted approach ensures the scientific integrity of the data and is a critical component of research and development in the chemical sciences.

References

  • Agilent Technologies, Inc. (n.d.). Chlorinated phenols. Analysis of phenols to EPA 8040. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 9075: Test Method for Total Chlorine in New and Used Petroleum Products by X-ray Fluorescence (XRF) Spectrometry. Retrieved from [Link]

  • D'Anna, A. (2009). The chemistry of chlorine in combustion systems and the gas-phase formation of chlorinated and oxygenated pollutants. DSpace@MIT. Retrieved from [Link]

  • Cromlab. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from [Link]

  • Horbaj, P., & Vantú, M. (n.d.). FATE OF CHLORINE COMPOUND IN COMBUSTION OF ALTERNATIVE FUELS. VŠB-Technical University of Ostrava.
  • García-Vera, V. E., et al. (2021). Use of a Handheld X-ray Fluorescence Analyser to Quantify Chloride Ions In Situ: A Case Study of Structural Repair.
  • Öberg, T. (2003). Chlorinated aromatics from combustion: influence of chlorine, combustion conditions, and catalytic activity. Environmental Science & Technology, 37(18), 4246-4251.
  • NCASI. (2007, March). NCASI Method CP-86.07: Chlorinated Phenolics in Water by in situ Acetylation and GC/MS Determination. Retrieved from [Link]

  • XOS. (n.d.). XRF Chlorine Analyzers. Retrieved from [Link]

  • Briti Scientific. (n.d.). Certified Reference Material | Laboratory Chemicals. Retrieved from [Link]

  • CPAChem. (n.d.). Organic CRM. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Portable X-Ray Fluorescence for the Determination of Chlorine in the Environment After Chlorine Releases at Jack Rabbit II. Retrieved from [Link]

  • Silva, R., et al. (n.d.). Determination of Chlorophenols in water by LC-MS/MS. Case study. Polytechnic Institute of Bragança.
  • Alpha Resources. (n.d.). Certified Reference Materials (CRMs). Retrieved from [Link]

  • Agilent. (n.d.). Agilent Inorganic Certified Reference Materials and Standards. Retrieved from [Link]

  • Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Health Perspectives, 131(11), 115001.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. Retrieved from [Link]

  • MDPI. (n.d.). Combustion Utilization of High-Chlorine Coal: Current Status and Future Prospects. Retrieved from [Link]

  • Hertkorn, N., et al. (2013).
  • Clariant. (n.d.). Elemental Analysis and Chemical Properties. Retrieved from [Link]

  • Crasto, A. M. (2014, April 8). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ChemSynthesis. (n.d.). (4-chlorophenyl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (4-Methoxy-3-methylphenyl)methanol. Retrieved from [Link]

  • Cheméo. (n.d.). 4-(4-hydroxy-3-methoxyphenyl)-1-butanol. Retrieved from [Link]

Sources

Validation

Validating (4-Butoxy-3-chlorophenyl)methanol Purity: A Comparative Analytical Guide

Executive Summary (4-Butoxy-3-chlorophenyl)methanol (CAS: 1248809-44-0) is a critical benzyl alcohol intermediate, structurally significant in the synthesis of long-acting beta2-agonists (LABAs) similar to Vilanterol. It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Butoxy-3-chlorophenyl)methanol (CAS: 1248809-44-0) is a critical benzyl alcohol intermediate, structurally significant in the synthesis of long-acting beta2-agonists (LABAs) similar to Vilanterol. Its purity is paramount; impurities here—specifically the over-oxidized aldehyde or the des-chloro analogs—propagate downstream, complicating final API purification.

This guide objectively compares two validation methodologies: High-Performance Liquid Chromatography (HPLC) with Reference Standard Calibration versus Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry workhorse for routine release, this guide demonstrates why relying solely on "Area Normalization" is scientifically flawed for this molecule due to variable Relative Response Factors (RRF).

The Analytical Challenge: Area % vs. True Potency

In drug development, a common pitfall is assuming that HPLC Area % equals Purity % . For (4-Butoxy-3-chlorophenyl)methanol, this assumption fails due to the chromophoric differences between the main peak and its impurities.

  • The Molecule: The 3-chloro and 4-butoxy substitutions significantly alter the UV absorption maximum (

    
    ) compared to simple benzyl alcohol.
    
  • The Impurities:

    • Aldehyde Impurity: Has a conjugated carbonyl, leading to a much higher UV response. A 1% impurity by mass might appear as 5% by Area, falsely failing a batch.

    • Des-chloro Impurity: Lacks the auxochromic effect of chlorine, potentially under-representing its presence.

Core Directive: Validation must establish True Potency (w/w%) , not just chromatographic purity.

Comparative Methodology

We compare the performance of the "Product" (Standard HPLC-UV Method) against the "Alternative" (qNMR/Orthogonal Testing).

Method A: RP-HPLC with External Standard (The Routine Standard)
  • Principle: Separation based on hydrophobicity using a C18 stationary phase.

  • Pros: High precision, separates isomers, excellent for trace impurity profiling.

  • Cons: Requires a Certified Reference Material (CRM) to determine RRFs.

Method B: 1H-qNMR (The Absolute Reference)
  • Principle: Molar ratio determination using an internal standard (e.g., Maleic Acid).

  • Pros: Primary method; does not require a reference standard of the analyte; response is purely molar (proton counting).

  • Cons: Lower sensitivity (LOD ~0.1%); not suitable for trace impurity profiling (<0.05%).

Experimental Protocols

Protocol A: RP-HPLC Validation Workflow

Objective: Validate the purity of a synthesis batch using a qualified Reference Standard.

Instrument Parameters:

  • System: Agilent 1290 Infinity II or equivalent UPLC/HPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Wavelength: 220 nm (far UV) and 254 nm (aromatic).

  • Gradient:

    • 0 min: 30% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 30% B (Re-equilibration)

Step-by-Step Procedure:

  • Standard Prep: Dissolve 10.0 mg of Certified Reference Standard (purity >99.8%) in 10 mL ACN.

  • Sample Prep: Dissolve 10.0 mg of the Test Batch in 10 mL ACN.

  • System Suitability: Inject Standard (x5). Requirement: RSD < 2.0%, Tailing Factor < 1.5.[1]

  • Injection: Inject Sample (x2).

  • Calculation: Use External Standard Calculation (not Area %).

    
    
    
Protocol B: qNMR Orthogonal Validation

Objective: Determine absolute purity to qualify a Primary Reference Standard.

  • Solvent: DMSO-d6 (Ensures solubility of the lipophilic butoxy chain).

  • Internal Standard (IS): Maleic Acid (Traceable to NIST).

  • Relaxation Delay (D1): Set to 60s (Must be

    
     of the slowest proton).
    
  • Acquisition: 64 scans.

  • Integration: Integrate the benzylic methylene protons of the analyte (

    
     ~4.5 ppm, 2H) vs. the vinylic protons of Maleic Acid (
    
    
    
    6.2 ppm, 2H).

Comparative Data Analysis

The following table summarizes a typical validation exercise where a "99% Area" batch was tested.

ParameterMethod A: HPLC (Area %)Method A: HPLC (w/w% vs CRM)Method B: qNMR (Absolute)
Purity Value 99.2% 97.8% 97.6%
Bias Source Ignored RRF of impuritiesCorrected for RRFNone (Molar response)
Precision (RSD) 0.1%0.5%0.8%
Limit of Detection 0.01%0.01%0.1%
Conclusion False Pass Accurate Accurate (Verification)

Expert Insight: The discrepancy between 99.2% (Area) and 97.8% (w/w) is likely due to retained inorganic salts or solvent (which HPLC UV doesn't see) or impurities with low UV absorbance. Always validate the "Product" using Method A (w/w) calibrated against a standard validated by Method B.

Visualization: Validation Logic & Impurity Fate

Diagram 1: The Validation Decision Matrix

This flowchart illustrates the decision-making process for qualifying a new batch of (4-Butoxy-3-chlorophenyl)methanol.

ValidationWorkflow Start New Batch Synthesis (4-Butoxy-3-chlorophenyl)methanol InitialHPLC Initial HPLC-UV Check (Area %) Start->InitialHPLC Decision1 Area > 98%? InitialHPLC->Decision1 Reject Reject / Recrystallize Decision1->Reject No qNMR Run qNMR (Determine Absolute Potency) Decision1->qNMR Yes Solvents GC-HS Analysis (Residual Solvents) qNMR->Solvents ROI Residue on Ignition (Inorganics) qNMR->ROI FinalCalc Calculate Mass Balance (100% - Impurities - Solvents - Ash) Solvents->FinalCalc ROI->FinalCalc Assign Assign Potency Value & Release as Reference Standard FinalCalc->Assign

Caption: Figure 1. Self-validating workflow for establishing a Primary Reference Standard. Note the requirement for orthogonal methods (GC, ROI) to close the mass balance.

Diagram 2: Impurity Fate Mapping

Understanding where impurities originate allows for targeted HPLC method development.

ImpurityMap SM Starting Material (3-Chlorobenzyl alcohol deriv.) Product (4-Butoxy-3-chlorophenyl) methanol SM->Product Alkylation Imp_Des Impurity C: Des-chloro (Reduction/Side Rxn) SM->Imp_Des Trace Pd/H2 Imp_Ald Impurity A: Aldehyde (Oxidation) Product->Imp_Ald Air Oxidation (Storage) Imp_Acid Impurity B: Acid (Over-Oxidation) Imp_Ald->Imp_Acid Prolonged Exposure

Caption: Figure 2. Degradation and synthetic pathways leading to common impurities. The Aldehyde impurity is the most critical to resolve via HPLC.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[3][4][5][6] ICH Guidelines.[3][4][5][7][8] [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10184665 (Vilanterol - Related Structure).[Link]

  • Bhatia, M.S., et al. Development and Validation of HPLC Method for Estimation of Vilanterol Trifenatate. Journal of Pharmaceutical Analysis. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of (4-Butoxy-3-chlorophenyl)methanol: A Guide for Laboratory Professionals

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (4-Butoxy-3-chlorophenyl)methanol. As a chlorinated organic compound, this substance requires careful handling as hazardous wa...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of (4-Butoxy-3-chlorophenyl)methanol. As a chlorinated organic compound, this substance requires careful handling as hazardous waste to protect both laboratory personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical entities.

Hazard Assessment and Waste Classification

Before any disposal procedures can be initiated, a thorough hazard assessment and proper waste classification are paramount. (4-Butoxy-3-chlorophenyl)methanol, due to its chemical structure, must be managed as a halogenated organic compound.

Under the Resource Conservation and Recovery Act (RCRA), a solid waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[2]. Halogenated organic compounds are often subject to specific land disposal restrictions due to their potential for environmental persistence and toxicity[3][4].

Table 1: Hazard Profile and Waste Classification of (4-Butoxy-3-chlorophenyl)methanol

PropertyClassification & Rationale
Physical State Solid or Liquid (Assumed based on similar structures)
Chemical Family Halogenated Aromatic Alcohol
Primary Hazard Assumed to be an irritant to skin, eyes, and the respiratory system.
RCRA Waste Code Likely falls under "F-listed" wastes (from non-specific sources) or "U-listed" wastes if it is a discarded commercial chemical product. A definitive waste code should be determined in consultation with your institution's Environmental Health and Safety (EHS) department.
Halogenated Status Yes, contains chlorine. This dictates the specific disposal pathway.

Personal Protective Equipment (PPE) and Safety Precautions

Prior to handling (4-Butoxy-3-chlorophenyl)methanol for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.

Essential PPE includes:

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.

  • Body Protection: A laboratory coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a NIOSH-approved respirator may be necessary.

All handling of this chemical waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Segregation and Containerization of Waste

Proper segregation of chemical waste is a critical step to prevent dangerous reactions and to ensure compliant disposal.

Step-by-Step Segregation and Containerization Protocol:

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for (4-Butoxy-3-chlorophenyl)methanol.

  • Halogenated Waste Stream: This compound must be collected in a container specifically designated for halogenated organic waste . Do not mix with non-halogenated organic waste, as this can complicate and increase the cost of disposal.

  • Container Compatibility: The waste container must be made of a material compatible with chlorinated organic compounds, such as glass or a suitable polymer.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-Butoxy-3-chlorophenyl)methanol," and the approximate concentration and quantity.

  • Secure Closure: The container must be kept securely closed at all times, except when adding waste.

On-Site Accumulation and Storage

Laboratories that generate hazardous waste are subject to regulations regarding its on-site accumulation and storage. These regulations vary based on the quantity of hazardous waste generated per month (Large Quantity Generator, Small Quantity Generator, or Very Small Quantity Generator).

General Storage Guidelines:

  • Accumulation Point: Store the waste container at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Incompatible Materials: Do not store halogenated organic waste with incompatible materials such as strong oxidizing agents or bases.

  • Regular Inspections: Regularly inspect the waste container for any signs of leakage, corrosion, or deterioration.

Disposal Pathway

The final disposal of (4-Butoxy-3-chlorophenyl)methanol will be managed by your institution's EHS department or a licensed hazardous waste disposal contractor. The primary and most environmentally sound method for the destruction of chlorinated organic compounds is high-temperature incineration[5][6].

Disposal Workflow Diagram:

DisposalWorkflow cluster_lab Laboratory Procedures cluster_ehs EHS & Vendor Management cluster_compliance Regulatory Compliance A Generation of (4-Butoxy-3-chlorophenyl)methanol Waste B Segregation into Halogenated Organic Waste A->B Step 1 H RCRA & EPA Regulations I OSHA Worker Safety Standards C Proper Containerization & Labeling B->C Step 2 D Secure On-Site Accumulation C->D Step 3 E Scheduled Waste Pickup by EHS D->E Step 4 F Transportation by Licensed Hauler E->F Step 5 G High-Temperature Incineration F->G Step 6

Caption: Disposal workflow for (4-Butoxy-3-chlorophenyl)methanol.

Emergency Procedures

In the event of a spill or exposure, immediate action is required.

  • Spill:

    • Evacuate the immediate area.

    • If the spill is small and you are trained to do so, contain the spill with an appropriate absorbent material.

    • Place the contaminated absorbent material in a sealed, labeled hazardous waste container.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical.

Conclusion

The proper disposal of (4-Butoxy-3-chlorophenyl)methanol is not merely a matter of regulatory compliance but a fundamental aspect of responsible scientific practice. By adhering to the procedures outlined in this guide, laboratory professionals can ensure the safety of themselves and their colleagues, while minimizing the environmental impact of their research activities. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed protocols.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Industrial & Engineering Chemistry Process Design and Development. Retrieved February 13, 2026, from [Link]

  • Disposal of Chlorine-Containing Wastes. (2018). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved February 13, 2026, from [Link]

  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety. Retrieved February 13, 2026, from [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. (1978). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

  • Guidance Manual for Disposal of Chlorinated Water. (n.d.). Vita-D-Chlor. Retrieved February 13, 2026, from [https://www.vita-d-chlor.com/ dechlorination-guidance-manual.html]([Link] dechlorination-guidance-manual.html)

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound... (n.d.). California Code of Regulations. Retrieved February 13, 2026, from [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

  • Hazards Classification. (2024). GPIC. Retrieved February 13, 2026, from [Link]

  • Methanol Safety Data Sheet. (2023). Retrieved February 13, 2026, from [Link]

  • Methanol - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved February 13, 2026, from [Link]

  • SAFETY DATA SHEET METHANOL. (n.d.). Univar Solutions. Retrieved February 13, 2026, from [Link]

  • Methanol. (2022). Department of Climate Change, Energy, the Environment and Water. Retrieved February 13, 2026, from [Link]

  • (3-(4-Chlorophenyl)phenyl)methanol. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]

  • Safety Data Sheet: Methanol. (2019). Chemos GmbH & Co.KG. Retrieved February 13, 2026, from [Link]

  • Methanol Safety Data Sheet Section 1. (2022). Proman. Retrieved February 13, 2026, from [Link]

  • Methanol: toxicological overview. (2024). GOV.UK. Retrieved February 13, 2026, from [Link]

  • Hazardous Waste Listings. (n.d.). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]

  • Methanol: Toxicity of the solvent in a commercial product should also be considered. (2025). Annual Reviews. Retrieved February 13, 2026, from [Link]

  • (4-chlorophenyl)methanol, 97%, Thermo Scientific 10 g. (n.d.). Fisher Scientific. Retrieved February 13, 2026, from [Link]

  • Methanol: Systemic Agent. (n.d.). Centers for Disease Control and Prevention. Retrieved February 13, 2026, from [Link]

  • Methanol toxicity. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • (4-Fluorophenyl) methanol, isopropyl ether - Chemical & Physical Properties. (n.d.). Cheméo. Retrieved February 13, 2026, from [Link]

  • Tris(4-chlorophenyl)methanol. (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) for Handling (4-Butoxy-3-chlorophenyl)methanol

[1] CAS Number: 1248809-44-0 Chemical Family: Halogenated Benzyl Alcohol / Alkoxybenzene Audience: Chemical Safety Officers, Synthetic Chemists, and Laboratory Managers. Core Directive: The "Precautionary Analog" Approac...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

CAS Number: 1248809-44-0 Chemical Family: Halogenated Benzyl Alcohol / Alkoxybenzene Audience: Chemical Safety Officers, Synthetic Chemists, and Laboratory Managers.

Core Directive: The "Precautionary Analog" Approach

As a Senior Application Scientist, I must address a critical reality: specific toxicological data for niche intermediates like (4-Butoxy-3-chlorophenyl)methanol is often proprietary or sparse. Therefore, we do not rely on the absence of evidence as evidence of safety.

Instead, this guide utilizes Structural Activity Relationship (SAR) logic. By analyzing its functional groups—the chlorinated aromatic ring (hepatotoxicity potential), the benzyl alcohol moiety (severe eye/mucous membrane irritation), and the butoxy tail (enhanced lipophilicity/skin permeation)—we construct a "Composite Hazard Profile."

The Directive: Treat this compound as a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant with potential Acute Toxicity (Oral/Dermal) . All PPE recommendations below are designed to neutralize these specific chemical vectors.

Hazard Assessment & Critical Risks

Before selecting PPE, we must define the enemy. This compound presents three distinct permeation vectors:

Hazard VectorMechanism of ActionCritical Risk
Ocular (Eyes) Benzyl alcohol moieties are known lachrymators and irritants.[1]High Risk: Irreversible corneal clouding or severe conjunctivitis upon direct contact.
Dermal (Skin) The lipophilic butoxy group facilitates transport across the stratum corneum, carrying the chlorinated ring into systemic circulation.Moderate Risk: Contact dermatitis and potential systemic absorption (chlorinated hydrocarbon toxicity).
Inhalation Dust (if solid) or aerosol (if in solution) inhalation.Moderate Risk: Mucous membrane inflammation; chemical pneumonitis if aspirated.

PPE Specifications: The Defense System

A. Hand Protection: The "Double-Glove" Standard

Do not rely on standard latex. Chlorinated organics and benzyl alcohols can degrade latex and swell thin vinyl.

  • Primary Layer (Inner): Low-modulus Nitrile (2.5 - 3 mil). Provides tactile sensitivity.

  • Secondary Layer (Outer): High-Performance Nitrile (minimum 5-6 mil) or Laminate (Silver Shield®) for prolonged handling.

  • Protocol:

    • Splash Contact: Immediately remove outer glove, wash hands, and replace.

    • Immersion: Not permitted. If synthesis requires immersion, use Viton® or Butyl rubber gauntlets.

B. Eye & Face Protection: Zero-Gap Policy

Safety glasses with side shields are insufficient for handling this compound during synthesis or purification due to the risk of crystalline dust or liquid splash.

  • Requirement: Indirect-vented chemical splash goggles (ANSI Z87.1+ / EN 166).

  • Why: "Indirect venting" allows air circulation to prevent fogging but traps vapors and particulates that would bypass direct vents.

  • Face Shield: Required only if handling volumes >100 mL or conducting exothermic reactions (e.g., reduction steps).

C. Respiratory Protection: The Particulate/Vapor Hybrid

Since this compound may exist as a solid (requiring particulate protection) or be dissolved in organic solvents (requiring vapor protection), a hybrid approach is mandatory.

  • Minimum: N95 (US) or P2 (EU) disposable respirator for weighing solids.

  • Recommended: Half-face elastomeric respirator with P100/OV (Organic Vapor) cartridges.

    • Reasoning: The P100 filter stops the dust; the OV charcoal layer adsorbs any sublimated vapors or solvent co-contaminants.

Operational Protocols

Workflow Visualization: PPE Decision Logic

This logic gate ensures you are never under-protected based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Assess State State_Solid Physical State: Solid / Powder Start->State_Solid State_Liquid Physical State: Solution / Oil Start->State_Liquid Resp_Solid Respiratory: N95 or P100 State_Solid->Resp_Solid Eye_Solid Eye: Safety Goggles State_Solid->Eye_Solid Resp_Liquid Respiratory: Half-Mask w/ OV Cartridges State_Liquid->Resp_Liquid Eye_Liquid Eye: Goggles + Face Shield (if >100mL) State_Liquid->Eye_Liquid Gloves Gloves: Double Nitrile (Min 5 mil outer) Resp_Solid->Gloves Eye_Solid->Gloves Resp_Liquid->Gloves Eye_Liquid->Gloves Coat Body: Lab Coat (Buttoned) + Chemical Apron Gloves->Coat

Figure 1: Decision logic for selecting PPE based on the physical state of (4-Butoxy-3-chlorophenyl)methanol.

Donning & Doffing Sequence (Self-Validating)

To ensure "Link Integrity" in your safety chain, follow this sequence. The "Check" steps are self-validation points.

  • Donning (Pre-Entry):

    • Lab Coat: Don first. Ensure cuffs extend to wrists.

    • Respirator: Don mask. Perform Positive Pressure Seal Check (cover exhalation valve, exhale gently; mask should bulge slightly).

    • Eyewear: Place goggles over the respirator bridge.

    • Gloves: Don inner gloves. Pull lab coat cuffs over inner gloves. Don outer gloves over lab coat cuffs.

    • Validation: Raise hands. No skin should be visible at the wrist.

  • Doffing (Post-Work):

    • Outer Gloves: Peel off using the "beak" method (pinch outside, pull inside-out). Dispose as hazardous waste.

    • Eyewear: Remove by the strap (do not touch the lens).

    • Respirator: Remove and store in a sealed bag.

    • Lab Coat: Remove and hang in designated area.

    • Inner Gloves: Remove last.

    • Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.

Emergency Response: Spill Management

If a spill occurs, immediate action is required.[2][3][4] Do not hesitate.

Spill Classification:

  • Minor (< 10 g/mL): Manageable by lab personnel with enhanced PPE.

  • Major (> 10 g/mL): Evacuate and call EHS.

Cleanup Protocol:

  • Alert & Isolate: Announce the spill. Mark the zone.

  • PPE Upgrade: Don Silver Shield® gloves and a respirator if not already wearing one.

  • Contain: Use vermiculite or chem-sorb pads to encircle the spill. Do not use paper towels (they increase surface area for evaporation).

  • Neutralize: Collect absorbed material into a wide-mouth jar. Label as "Halogenated Organic Waste."

  • Decontaminate: Scrub the surface with a soap/water solution. Do not use acetone (it can drive the chemical into the surface/skin).

Summary of Specifications

ComponentSpecificationStandard Reference
Glove Material Nitrile (Min 0.11mm)EN 374 / ASTM F739
Glove Type Powder-free, Textured fingertipsFDA 21 CFR 177.2600
Eye Protection Indirect Vented GogglesANSI Z87.1+ / EN 166
Respirator Half-face w/ P100/OVNIOSH 42 CFR 84
Clothing Cotton/Poly Lab CoatNFPA 45
Waste Stream Halogenated OrganicEPA RCRA

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1248809-44-0. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC) - NIOSH. (2018). NIOSH Pocket Guide to Chemical Hazards: Benzyl Alcohol. Retrieved from [Link]

Sources

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